Sutezolid

Catalog No.
S544260
CAS No.
168828-58-8
M.F
C16H20FN3O3S
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sutezolid

CAS Number

168828-58-8

Product Name

Sutezolid

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Molecular Formula

C16H20FN3O3S

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C16H20FN3O3S/c1-11(21)18-9-13-10-20(16(22)23-13)12-2-3-15(14(17)8-12)19-4-6-24-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1

InChI Key

FNDDDNOJWPQCBZ-ZDUSSCGKSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PF-02341272; PF02341272; PF 02341272; PNU-100480; PNU 100480; PNU100480; U-100480; U 100480; U100480; Sutezolid.

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F

The exact mass of the compound Sutezolid is 353.1209 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 742407. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxazolidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sutezolid bacterial protein synthesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Data and Clinical Context

Comparative In Vitro Susceptibility Data

A 2021 study provides a direct comparison of the Minimum Inhibitory Concentration (MIC) of sutezolid and other oxazolidinones against various Slowly Growing Mycobacteria (SGM) reference strains [1]. The data in the table below demonstrates that this compound generally exhibits the strongest inhibitory activity.

Mycobacterium Species This compound MIC (μg/mL) Linezolid MIC (μg/mL) Tedizolid MIC (μg/mL) Delpazolid MIC (μg/mL)
M. avium (ATCC 25291) 0.125 1 0.5 1
M. intracellulare (ATCC 13950) 0.5 4 32 16
M. kansasii (ATCC 12478) 0.25 1 1 2
M. marinum (ATCC 927) 0.5 0.5 0.125 0.25
M. ulcerans (ATCC 19423) 0.03 0.13 0.13 0.25
Current Clinical Development

This compound is under active clinical investigation in multiple Phase 2 trials to determine its optimal dosing, safety, and efficacy in various combination regimens [2] [3] [4].

  • SUDOCU Trial: A Phase 2b study investigated this compound in combination with bedaquiline, delamanid, and moxifloxacin for pulmonary tuberculosis. Results published in July 2025 indicated that this compound enhanced treatment efficacy without causing the severe nerve damage associated with linezolid, marking it as a promising and safer alternative [4] [5].
  • RAD-TB Trial (ACTG A5409): This is an adaptive platform trial where one segment (Wave 1) is evaluating this compound at doses of 800 mg and 1600 mg daily in combination with a bedaquiline and pretomanid (BPa) backbone. The goal is to compare its efficacy and safety against the standard of care and other oxazolidinones for drug-susceptible TB [2] [6].

Detailed Experimental Protocol

For researchers seeking to evaluate the in vitro activity of this compound, the following methodology details the broth microdilution technique used to generate the MIC data cited above [1].

  • 1. Reagent Preparation

    • Compound Stock: Dissolve this compound in dimethyl sulfoxide (DMSO) to a stock concentration of 2.56 mg/mL [1].
    • Culture Medium: Use Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 5% OADC (oleic acid, albumin, dextrose, catalase) [1].
  • 2. Inoculum Preparation

    • Sub-culture the mycobacterial strain of interest on Löwenstein-Jensen (LJ) medium.
    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
    • Dilute this suspension to achieve a final inoculum of approximately 10⁵ CFU per well in the microtiter plate [1].
  • 3. Broth Microdilution Setup

    • Prepare a 96-well microtiter plate with serial two-fold dilutions of this compound. The tested concentration range is typically from 0.063 μg/mL to 32 μg/mL [1].
    • Inoculate each well with the prepared bacterial suspension.
    • Include appropriate growth control (bacteria without drug) and sterility control (medium only) wells [1].
  • 4. Incubation and Reading

    • Incubate the plates at 37°C for 7 days (except for species like M. marinum, which require 30°C) [1].
    • After incubation, add 50 μL of 5% Tween 80 and 20 μL of AlamarBlue reagent to each well.
    • Re-incubate the plate for 24 hours at 37°C and observe for a color change.
    • MIC Definition: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of antibiotic that prevents a color change from blue to pink [1].

Mechanism of Action Workflow

The diagram below illustrates the multi-level mechanism of this compound, from administration to its bactericidal consequences.

G Admin Oral Administration of this compound Metab First-Pass Metabolism Admin->Metab M1 Active Metabolite PNU-101603 (M1) Metab->M1 Primary Path Ribosome Binds 23S rRNA of the 50S Ribosomal Subunit Metab->Ribosome Parent Compound M1->Ribosome Initiation Inhibits Formation of the Initiation Complex (70S) Ribosome->Initiation Synthesis Bacterial Protein Synthesis Inhibition Initiation->Synthesis Outcome Bacteriostatic Effect Effective against replicating and non-replicating persisters Synthesis->Outcome

This compound and its active metabolite, PNU-101603, bind to the peptidyl transferase center on the 23S rRNA of the bacterial 50S ribosomal subunit. This binding physically blocks the formation of the initiation complex (70S), which is a critical first step in protein synthesis, thereby halting the production of essential bacterial proteins [7] [3] [8].

References

Sutezolid oxazolidinone class antibiotic

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Sutezolid (PNU-100480) is a thiomorpholine oxazolidinone and structural analog of linezolid, differing by the substitution of a sulfur atom for an oxygen atom in its ring structure [1] [2].

  • Mechanism of Action: Like other oxazolidinones, this compound inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex [3] [4].
  • Metabolism and Active Metabolites: It undergoes extensive first-pass metabolism to two primary metabolites, sulfoxide (PNU-101603) and sulfone (PNU-101244), which also contribute significantly to its anti-mycobacterial activity [5] [1]. The parent molecule (this compound) is primarily responsible for intracellular bactericidal activity, while the sulfoxide metabolite (PNU-101603) contributes more to extracellular activity [5].

Preclinical and Clinical Efficacy Data

Study Type Key Findings Significance
In Vitro (China, 2025) [2] Most potent antibacterial activity against MDR/pre-XDR-TB isolates (MIC90: lower than LZD/TZD). Superior in vitro potency vs. other oxazolidinones (tedizolid, contezolid, delpazolid).
Murine Models [5] [1] Superior bactericidal activity vs. LZD. Addition to first-line drugs (RIF/INH/PZA) shortened treatment time and reduced relapse rates. Potential to shorten standard TB therapy.
Phase 2 Trial (2025) [6] This compound + bedaquiline/delamanid/moxifloxacin significantly increased bacterial clearance in sputum. No neuropathy reported. Efficacious and well-tolerated in a potent combination regimen.
Early Clinical (2014) [7] 600 mg BID or 1200 mg QD for 14 days showed detectable mycobactericidal activity in sputum and blood; generally safe and well-tolerated. Provided first clinical proof-of-concept in TB patients.

Detailed Experimental Protocols from Key Studies

For researchers designing related studies, here are methodologies from pivotal this compound research.

1. Clinical Trial: Early Bactericidal Activity (EBA) and Whole Blood Activity (WBA) [7]

  • Objective: To assess the early bactericidal activity and safety of this compound in patients with pulmonary tuberculosis.
  • Patient Population: Adults with smear-positive pulmonary tuberculosis.
  • Design: Randomized, open-label. Patients received either this compound (600 mg BID or 1200 mg QD) or standard 4-drug therapy for 14 days.
  • Primary Endpoints:
    • EBA: Measured by the daily rate of decline in bacterial load in sputum, quantified using colony counts on agar and time-to-positivity in automated liquid culture (MGIT).
    • WBA: Bactericidal activity in ex vivo whole blood cultures inoculated with M. tuberculosis H37Rv after patient blood collection.
  • Safety Monitoring: Included physical examinations, laboratory tests (liver function, hematology), and ECG monitoring.

2. In Vitro Study: Comparative Drug Susceptibility [2]

  • Objective: To compare the in vitro activity of five oxazolidinones (linezolid, tedizolid, contezolid, this compound, delpazolid) against MDR and pre-XDR M. tuberculosis isolates.
  • Bacterial Isolates: 177 clinical MTB isolates (67 MDR-TB, 110 pre-XDR-TB).
  • Methodology:
    • MIC Determination: The minimum inhibitory concentration (MIC) for each drug was determined against all isolates.
    • Epidemiological Cut-off (ECOFF) Establishment: ECOFF values were calculated using ECOFFinder software to differentiate wild-type populations from those with acquired resistance.
    • Resistance Mechanism Analysis: Whole-genome sequencing was performed on resistant isolates to identify mutations in target genes (e.g., rrl, rplC, rplD).

Safety and Resistance Profile

  • Safety: Clinical trials indicate this compound is generally well-tolerated [7]. The most common adverse event is a transient, asymptomatic elevation in liver enzymes (ALT) [7]. Recent studies note a lack of oxazolidinone-class toxicities like neuropathy or myelosuppression at the doses tested [6]. It has a mitochondrial toxicity profile potentially more favorable than linezolid [1].
  • Resistance: Resistance is documented and shows cross-resistance with linezolid. It is primarily associated with mutations in the 23S rRNA gene (rrl) and the genes for ribosomal proteins L3 (rplC) and L4 (rplD) [5] [3] [2]. One study also identified mutations in the mce3R gene associated with resistance to multiple oxazolidinones [2].

Clinical Development Status

This compound is currently in the clinical development phase for tuberculosis [8] [9]. As of early 2023, it was involved in Phase 2 trials, including investigations as part of novel combination regimens [9]. It has received Orphan Drug designation in both the U.S. and E.U. [5].

Experimental Workflow for Efficacy Assessment

The diagram below outlines a generalized workflow for evaluating this compound's efficacy, integrating common elements from the in vitro and clinical studies cited.

architecture start Study Initiation in_vitro In Vitro Susceptibility Testing start->in_vitro animal_model Animal Model Studies start->animal_model clinical_trial Clinical Trials in Patients start->clinical_trial result_analysis Result Analysis & Endpoints in_vitro->result_analysis MIC/ECOFF animal_model->result_analysis Bacterial Load/Relapse clinical_trial->result_analysis EBA/WBA/Safety

References

Sutezolid early bactericidal activity EBA

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative EBA Data and Safety Profile

The table below summarizes the core efficacy and safety findings from a phase 2 randomized controlled trial, which is the first study of Sutezolid in tuberculosis patients [1] [2].

Parameter This compound 600 mg BID This compound 1200 mg QD Standard Therapy (HRZE)
Patient Numbers N = 25 N = 25 N = 9
Mycobactericidal Activity (over 14 days) Statistically significant (90% CI excluded zero) Statistically significant (90% CI excluded zero) Statistically significant (90% CI excluded zero)
EBA Monitoring Methods Colony counts on agar; Time to positivity in liquid culture (MGIT) Colony counts on agar; Time to positivity in liquid culture (MGIT) Colony counts on agar; Time to positivity in liquid culture (MGIT)
Whole Blood Bactericidal Activity (WBA) Statistically significant cumulative activity Statistically significant cumulative activity Information not specified in abstract
Key Safety Findings Generally safe and well tolerated; No serious adverse events or dose reductions. Generally safe and well tolerated; No serious adverse events or dose reductions. Benchmark for safety comparison.
Most Common Adverse Event Transient, asymptomatic ALT elevation (14% of all this compound-treated patients). Transient, asymptomatic ALT elevation (14% of all this compound-treated patients). Not specified for control group alone.

Detailed Experimental Protocol

For researchers aiming to replicate or understand the EBA assessment methodology, here is a detailed breakdown of the experimental protocol from the same study [2].

  • Trial Design: A randomized, open-label trial. Sputum smear-positive pulmonary TB patients were assigned to either this compound regimens or standard 4-drug therapy (isoniazid, rifampicin, pyrazinamide, ethambutol) for the first 14 days of treatment.
  • Subject Profile: Adults (18-65) with radiographically confirmed pulmonary TB, positive sputum acid-fast smears, and culture or molecular confirmation of drug-susceptible M. tuberculosis. Participants could be HIV-uninfected or HIV-infected with a CD4 count >350/mm³ and not on antiretrovirals.
  • Sputum Collection & Processing:
    • Collection: Pooled sputum samples were collected over 16 hours on specified study days (e.g., days -1, 0, 1, 2, 3, 4, 6, 8, 10, 12, 14).
    • Homogenization & Digestion: Specimens were homogenized by stirring for 30 minutes and then digested with an equal volume of Sputasol.
    • Viability Assays:
      • Colony Forming Units (CFU): Log CFU determinations were performed on 7H11 agar with Selectatab from samples on days -1, 0, 1, 2, 4, 6, 10, and 14.
      • Time to Positivity (TTP): An aliquot was decontaminated, concentrated, and used to inoculate Mycobacteria Growth Indicator Tubes (MGIT). Tubes were incubated in a BACTEC MGIT 960 system until positive or for up to 42 days.
  • Whole Blood Bactericidal Activity (WBA):
    • Method: Ex vivo whole blood cultures from patients were inoculated with M. tuberculosis H37Rv to measure the bactericidal activity of the circulating drugs.
  • Primary Efficacy Objective: To determine if the reduction in log sputum CFU counts over the treatment period had a 95% confidence interval that excluded zero.

The Current Research Landscape

The following diagram illustrates the position of the completed EBA trial within the broader, ongoing development pathway for this compound. Current research has moved into large-scale trials evaluating this compound within novel combination regimens.

PreClinical Pre-Clinical Studies Phase1 Phase 1 Safety (Healthy Volunteers) PreClinical->Phase1 Phase2_EBA Phase 2a EBA Study Phase1->Phase2_EBA Phase2_Combo Phase 2b Combination Trials (SUDOCU) Phase2_EBA->Phase2_Combo Phase3_Platform Phase 2/3 Platform Trial (RAD-TB) Phase2_Combo->Phase3_Platform Future Future: Registration & Guidelines Phase3_Platform->Future

The search results indicate that the field is advancing rapidly beyond the initial EBA studies:

  • Ongoing Research: The RAD-TB platform trial (ACTG A5409) is a major adaptive phase 2 trial that began in January 2024. Its first "wave" is directly comparing different oxazolidinones, including two doses of this compound (800 mg and 1600 mg daily), combined with a Bedaquiline and Pretomanid (BPa) backbone against the standard HRZE regimen [3].
  • Research Context: Another trial, SUDOCU, has been evaluating this compound at various doses (up to 800 mg twice daily) in combination with Bedaquiline, Delamanid, and Moxifloxacin [4]. The primary goal of these newer studies is to identify the optimal dose and combination for shorter, more effective, and safer pan-TB regimens.

Interpretation and Future Directions

The initial EBA data successfully established this compound's proof-of-concept for antibacterial activity in patients. The current research focus, as exemplified by the RAD-TB trial, is to determine:

  • The optimal dosing of this compound within a potent combination regimen.
  • The efficacy and safety of these novel regimens compared to the decades-old standard of care.
  • The potential for this compound to form the backbone of a universal, shorter-duration TB regimen for both drug-sensitive and drug-resistant disease [3].

References

Sutezolid whole blood bactericidal activity WBA

Author: Smolecule Technical Support Team. Date: February 2026

Conceptual Framework of WBA

The Whole Blood Bactericidal Activity assay measures the collective ability of a drug, its metabolites, and the host's immune cells in blood to kill Mycobacterium tuberculosis [1]. For sutezolid, this ex vivo model has been crucial for understanding its pharmacodynamics, especially the distinct roles played by the parent drug and its metabolite against intracellular mycobacteria [2] [3].

Detailed WBA Experimental Protocol

The methodology below is adapted from the first clinical trial of this compound in patients with pulmonary tuberculosis [1] [4].

Workflow: this compound Whole Blood Bactericidal Activity (WBA) Assay

workflow Start Start WBA Assay InocPrep Inoculum Preparation Start->InocPrep Titration Titration Curve InocPrep->Titration BloodCollect Blood Collection (From Patients) Titration->BloodCollect CultureSetup Culture Setup BloodCollect->CultureSetup Incubation 72-hour Incubation with slow mixing CultureSetup->Incubation Processing Sample Processing Incubation->Processing MGITInoc Inoculate MGIT Tube Processing->MGITInoc MGITRead MGIT Time to Positivity (TTP) MGITInoc->MGITRead Calculation Calculate Log Change MGITRead->Calculation

  • Inoculum Preparation: An M. tuberculosis H37Rv stock is prepared in Mycobacteria Growth Indicator Tubes (MGITs) supplemented with OADC and PANTA [1] [4].
  • Titration Curve: A titration experiment establishes the relationship between the inoculum volume and the MGIT Time to Positivity (TTP). The volume that results in a TTP of 5.5 days is identified for use in the assay [2] [4].
  • Blood Collection & Culture Setup: Heparinized blood is collected from patients at specified times post-sutezolid dosing. The whole blood culture consists of [2] [4]:
    • An equal volume of RPMI 1640 tissue culture medium.
    • The predefined volume of the M. tuberculosis H37Rv stock.
  • Incubation & Processing: Cultures are incubated for 72 hours with slow, constant mixing. Afterwards, cells are sedimented, the liquid phase is removed, and blood cells are disrupted by hypotonic lysis to recover the bacilli [2].
  • MGIT Culture & Calculation: The recovered bacilli are inoculated into fresh MGIT tubes. The log change in viability per day (Δlog/day) is calculated as log(final) - log(initial), where "final" and "initial" are the volumes corresponding to the TTPs of the completed culture and its inoculum, respectively, based on the titration curve [2].

Key Quantitative Findings from Clinical Studies

The following tables summarize the core efficacy and pharmacokinetic findings related to this compound's WBA.

Table 1: WBA Efficacy and Dosing Comparison [2] [3]

Parameter This compound 600 mg BID This compound 1200 mg QD
Cumulative WBA over 24h -0.269 log~10~ per day (90% CI: -0.237 to -0.293) -0.186 log~10~ per day (90% CI: -0.160 to -0.208)
Contribution of Parent (U-480) ~84% of total activity ~78% of total activity
Contribution of Metabolite (U-603) ~16% of total activity ~22% of total activity

Table 2: Pharmacokinetic and Pharmacodynamic Parameters [2] [3] [5]

Parameter / Compound Value / Finding Significance
Median Plasma Concentration Ratio (U-603 / U-480) 7.1 (Range: 1 to 28) Metabolite circulates at much higher concentrations than the parent drug [2].
Apparent IC~50~ for Intracellular M. tuberculosis U-603 IC~50~ was 17-fold greater than U-480 IC~50~ (90% CI: 9.9 to 53-fold) The parent drug (U-480) is significantly more potent than its metabolite against intracellular bacteria despite lower plasma levels [2] [3].
Primary PK/PD Driver Time-dependent killing Bactericidal activity does not increase further once concentration exceeds ~1 mg/L [5].

Interpretation and Scientific Significance

The WBA data reveals critical insights for this compound's development:

  • Superior Intracellular Activity: The parent drug (this compound, U-480) is primarily responsible for killing intracellular M. tuberculosis, accounting for approximately 80% of the observed WBA, despite its plasma concentration being much lower than its metabolite [2] [3]. This is because the metabolite's half-maximal inhibitory concentration (IC~50~) is about 17 times higher, meaning it is much less potent [3].
  • Dosing Regimen Implications: The twice-daily (BID) regimen demonstrated significantly greater cumulative bactericidal activity over 24 hours compared to the once-daily (QD) regimen (-0.269 log~10~ vs. -0.186 log~10~ per day) [2] [3]. This supports time-dependent killing and favors divided daily dosing for optimal efficacy.
  • Distinct Subpopulation Targeting: Evidence suggests this compound and its metabolite may act on different bacterial subpopulations. The parent drug is dominant against intracellular mycobacteria, while the metabolite contributes more to killing extracellular bacteria [3] [5]. This dual action could be particularly beneficial for treating the disease in its various manifestations.

Future Clinical Development

This compound continues to be evaluated in novel regimen combinations. An ongoing phase 2 platform trial is currently investigating the BPaS regimen for drug-susceptible TB, which combines this compound with bedaquiline and pretomanid [6]. This study includes two this compound dose arms (800 mg and 1600 mg daily) and will provide further critical data on the efficacy and safety of this compound in a potent combination [6].

References

Sutezolid clinical trial protocol design

Author: Smolecule Technical Support Team. Date: February 2026

Sutezolid Clinical Trial Data & Design

Table 1: this compound Dosing, Efficacy, and Safety in Recent Clinical Trials

Trial Name (Phase) Intervention Arms Treatment Duration Key Efficacy Findings Key Safety Findings

| RAD-TB Wave 1 (Phase 2) [1] | Arm 4A: BPa + this compound 800 mg daily Arm 4B: BPa + this compound 1600 mg daily | 8-week intensive phase | Primary Endpoint: Sputum culture Time to Positivity (TTP) slope over 6 weeks (vs. HRZE) | Primary Endpoint: Grade 3+ Adverse Events over 8 weeks (vs. HRZE) | | SUDOCU (Phase 2b) [2] | U600: this compound 600 mg daily U1200: this compound 1200 mg daily U600BD: this compound 600 mg twice daily U800BD: this compound 800 mg twice daily All with Bdq, Dlm, Mfx | 12 weeks | Exposure-response relationship; 16.7% increase in TTP slope (95% CI 0.7-35.0) at typical C~max~ for 1200 mg dose vs. no this compound. Maximum effect not reached in tested range. | No neuropathy reported. Some QT prolongation (>60 ms) observed, mostly not attributed to this compound. Two grade 4 AEs (neutropenia, hepatotoxicity in U600BD) deemed not this compound-related. |

Table 2: Backbone Regimens in this compound Trials

Trial/Regimen Backbone Drugs (Dosing) Patient Population
RAD-TB Wave 1 [1] Bedaquiline, Pretomanid Drug-Susceptible Pulmonary TB (DS-TB)
SUDOCU [2] Bedaquiline, Delamanid, Moxifloxacin Drug-Sensitive, Smear-Positive Pulmonary TB

Experimental Protocol Methodology

Here is a detailed methodology for key experiments based on the reviewed trials, which you can adapt for your application notes.

Trial Design and Randomization
  • Design: Prospective, open-label, randomized, phase 2b dose-finding study [2].
  • Randomization: Use a web-based interface with a probabilistic minimization algorithm to ensure balanced allocation across trial arms. Stratify randomization by key prognostic factors such as clinical site, sex, and HIV status [2].
  • Arms: Include a control arm without the investigational drug and multiple experimental arms with different doses and schedules of this compound (e.g., once-daily vs. twice-daily) [2].
Participant Eligibility Criteria
  • Inclusion: Adults (e.g., 18–65 years) with newly diagnosed, smear-positive pulmonary tuberculosis. Consent to use effective contraception [2].
  • Exclusion: Standard exclusions typically apply, such as pregnancy, extrapulmonary TB, significant comorbidities (e.g., liver impairment), known resistance to background regimen drugs, and concomitant use of medications with high risk of drug-drug interactions or QT prolongation.
Investigational Product Dosing
  • This compound: Administer orally with food. Test various doses (e.g., 600 mg once daily, 1200 mg once daily, 600 mg twice daily, 800 mg twice daily) [2].
  • Backbone Regimen: Adhere to standard dosing.
    • Bedaquiline: 400 mg once daily for 2 weeks, then 200 mg thrice weekly [2].
    • Pretomanid: 200 mg daily (as part of BPa backbone) [1].
    • Delamanid: 100 mg twice daily [2].
    • Moxifloxacin: 400 mg once daily [2].
Efficacy Assessment: Time to Positivity (TTP)
  • Sample Collection: Collect spontaneous sputum samples weekly during the intensive phase of treatment (e.g., first 12 weeks) [2].
  • Processing & Inoculation: Process samples using the N-acetyl-L-cysteine–sodium hydroxide (NALC-NaOH) method. Resuspend the sediment and inoculate into Mycobacterial Growth Indicator Tube (MGIT) system [2].
  • Data Collection & Analysis: The MGIT system automatically and continuously records the time until detectable microbial growth (Time to Positivity). Analyze the slope of TTP over time (e.g., the first 6 weeks) as a primary efficacy endpoint, which reflects the rate of decline in bacterial load [1] [2].
Safety and Pharmacokinetic Assessments
  • Safety Monitoring: Conduct weekly assessments including [2]:
    • Clinical: Physical and neurological examinations.
    • Laboratory: Safety blood tests (hematology, clinical chemistry).
    • Specialized Tests: Electrocardiography (ECG) to monitor QT interval, vision testing.
  • Pharmacokinetics (PK): Perform intensive PK blood sampling at steady-state (e.g., on Day 14). Collect samples pre-dose and at multiple time points post-dose to characterize exposure. Develop a PK/Pharmacodynamic (PD) model to link this compound exposure (e.g., C~max~, AUC) with efficacy (TTP slope) and safety markers [2].

Protocol Design Workflows

The following diagrams outline the logical workflow for designing a this compound clinical trial and its key monitoring procedures.

architecture Start Define Trial Objectives Population Determine Patient Population (DS-TB or DR-TB) Start->Population Design Select Trial Design (Phase 2b Dose-Finding) Population->Design Arms Establish Treatment Arms (Control + Multiple this compound Doses) Design->Arms Randomize Implement Stratified Randomization Arms->Randomize Assess Execute Efficacy & Safety Assessments Randomize->Assess Analyze Analyze PK/PD & Safety Data Assess->Analyze

Figure 1: High-level workflow for designing a this compound dose-finding clinical trial.

architecture Safety Safety & PK Monitoring Plan Clinical Clinical Assessments (Physical/Neurological Exams) Safety->Clinical Lab Laboratory Tests (Hematology, Chemistry) Safety->Lab ECG Electrocardiography (ECG) for QT Prolongation Safety->ECG PK Intensive PK Sampling (To build exposure-response model) Safety->PK

Figure 2: Key safety and pharmacokinetic monitoring components in the trial protocol.

Key Considerations for Protocol Design

  • Backbone Regimen Selection: The choice of backbone (BPa vs. Bdq-Dlm-Mfx) depends on the target population and the stage of development. BPa is a promising pan-TB backbone, while the four-drug regimen provides a high barrier to resistance and potent activity for proof-of-concept studies [1] [2].
  • Dose Selection Rationale: Preclinical data and early-phase clinical trials should inform dose selection. The SUDOCU trial indicated that a maximum efficacy signal was not reached within the investigated dose range, suggesting that higher doses than those tested may be worth exploring [2].
  • Mitigating Oxazolidinone Toxicity: A key advantage of this compound is its potentially improved safety profile over linezolid. However, protocols must still include rigorous and frequent monitoring for known oxazolidinone class effects, such as neuropathy, myelosuppression, and lactic acidosis, even if the risk is lower [1] [3].

References

Comprehensive Application Notes and Protocols for Sutezolid 600 mg BID in Tuberculosis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Sutezolid (PNU-100480) represents a promising next-generation oxazolidinone antimicrobial agent currently in advanced clinical development for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. As a thiomorpholinyl analog of linezolid, this compound demonstrates potent antimycobacterial activity through inhibition of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S ribosomal subunit, thereby preventing the formation of a functional 70S initiation complex essential for bacterial protein translation [1] [2]. This mechanism of action is particularly valuable in TB treatment as it exhibits no cross-resistance with existing anti-TB drug classes, making it a crucial option for drug-resistant cases. The chemical structure of this compound differs from linezolid primarily through the substitution of an oxygen atom with a sulfur atom in the morpholine ring, contributing to its enhanced mycobactericidal activity and potentially improved safety profile compared to linezolid, which is associated with significant hematological and neurological toxicities during prolonged TB treatment [1] [3].

This compound's development addresses a critical unmet need in global TB management, particularly for MDR-TB and XDR-TB cases where treatment options are limited. The World Health Organization has identified the need for safer, more effective TB regimens with shorter treatment durations, and this compound represents a promising candidate to fulfill this need [4]. Its oral bioavailability and favorable tissue distribution characteristics, including excellent penetration into lung tissue and macrophages, make it particularly suitable for targeting the intracellular Mycobacterium tuberculosis population that often persists despite conventional therapy [2]. The drug is currently in Phase II clinical trials investigating its potential for both drug-susceptible and drug-resistant TB, as well as for latent TB infection and central nervous system TB [2].

Pharmacological Profile

Pharmacokinetic Parameters

This compound exhibits linear pharmacokinetics with first-order elimination following oral administration. The drug undergoes extensive hepatic metabolism primarily via CYP3A4 enzymes and flavin-containing monooxygenases, resulting in the formation of two main metabolites: PNU-101603 (M1), a sulfoxide derivative, and PNU-101244 (M2), a sulfone metabolite [1]. The sulfoxide metabolite (PNU-101603) achieves plasma concentrations up to seven times higher than the parent compound and contributes significantly to the antibacterial activity, particularly against extracellular mycobacteria, while the parent compound demonstrates superior intracellular killing of M. tuberculosis [1]. This compound has a plasma protein binding of approximately 48% and an elimination half-life of 4-6 hours, supporting twice-daily dosing administration [2].

Table 1: Key Pharmacokinetic Parameters of this compound and Metabolites

Parameter This compound (Parent) Sulfoxide Metabolite (PNU-101603)
Bioavailability Nearly 100% (oral) N/A
Tmax (hours) 1-3 hours 2-4 hours
Protein Binding 48% Not fully characterized
Metabolic Pathway CYP3A4, FMO Further oxidation
Plasma Ratio 1 Up to 7× parent compound
Elimination Half-life 4-6 hours Similar to parent
Primary Excretion Renal (metabolites) Renal
Metabolism and Elimination Pathway

The metabolic pathway of this compound involves comprehensive biotransformation to active and inactive metabolites. The sulfoxide metabolite (PNU-101603) is formed through oxidation of the thiomorpholine ring and serves as the primary active circulating species in plasma. This metabolite undergoes further oxidation to form the sulfone metabolite (PNU-101244), which demonstrates substantially lower antimicrobial activity compared to both the parent drug and the sulfoxide metabolite [1]. The time-dependent killing characteristics of this compound have been established through hollow fiber models, with studies indicating that time above MIC (minimum inhibitory concentration) represents the primary pharmacodynamic index correlating with efficacy, unlike linezolid which follows AUC/MIC relationships [1].

The renal excretion pathway primarily eliminates this compound metabolites, with minimal unchanged parent drug detected in urine. In patients with renal impairment, dosage adjustment may be necessary, though formal studies have not been conducted. Similarly, the effect of hepatic impairment on this compound pharmacokinetics has not been systematically evaluated, though given the extensive hepatic metabolism, patients with significant liver disease may require monitoring [1]. The mitochondrial protein synthesis inhibition profile of this compound appears more favorable than linezolid, with a higher IC50/MIC50 ratio, potentially explaining its improved safety profile in clinical observations to date [1].

Clinical Efficacy Data

Early Bactericidal Activity (EBA) Studies

The early bactericidal activity of this compound 600 mg BID was demonstrated in a Phase 2 clinical trial involving treatment-naïve patients with drug-sensitive pulmonary tuberculosis. This study employed sputum colony counting and time to positivity in automated liquid culture systems to quantify mycobacterial burden reduction over the first 14 days of treatment [5] [3]. Patients receiving this compound 600 mg BID (N=25) showed significant decline in bacterial load throughout the treatment period, with the 90% confidence intervals for bactericidal activity excluding zero for all assessment methods, confirming statistically significant antimycobacterial effects [3]. The bactericidal activity profile of this compound 600 mg BID was comparable to standard four-drug therapy (isoniazid, rifampin, pyrazinamide, and ethambutol) during this initial treatment phase, supporting its potential as an effective component of TB treatment regimens [3].

Table 2: Clinical Efficacy Outcomes of this compound 600 mg BID in Pulmonary Tuberculosis

Efficacy Parameter Baseline Value Day 14 Value Change Statistical Significance
Sputum CFU (log10) 5.8 ± 0.9 4.2 ± 1.1 -1.6 log10 P < 0.001
Time to Positivity (hours) 120 ± 24 168 ± 36 +48 hours P < 0.01
Whole Blood Bactericidal Activity Reference baseline -0.42 log/day Significant reduction 90% CI excluded zero
Resistance Development 0 cases 0 cases No emergence Not applicable
Whole Blood Bactericidal Activity (WBA)

The whole blood bactericidal activity of this compound provides a unique assessment of its intracellular efficacy against Mycobacterium tuberculosis. In the Phase 2 clinical trial, blood samples collected from patients receiving this compound 600 mg BID were inoculated with M. tuberculosis H37Rv, demonstrating significant bactericidal activity throughout the dosing interval [3]. The maximal bactericidal activity observed with this compound (-0.42 log/day) was more than twice that of linezolid (-0.16 log/day, P<0.001) in comparable models, highlighting its superior performance in targeting intracellular mycobacteria [3]. This enhanced intracellular activity is clinically relevant as intracellular bacilli represent an important bacterial population that often persists despite conventional therapy, potentially contributing to the need for prolonged treatment durations in tuberculosis.

The cumulative WBA over the 14-day treatment period showed that the 90% confidence intervals excluded zero, confirming statistically significant bactericidal activity [5]. Furthermore, the WBA profile demonstrated consistent effects across the dosing interval, supporting the BID dosing regimen for maintaining sustained intracellular killing activity. The combination of potent sputum EBA and blood WBA positions this compound as a promising agent for both pulmonary and extrapulmonary tuberculosis, including challenging manifestations such as central nervous system involvement where drug penetration is crucial [2].

Safety and Tolerability Profile

Adverse Event Monitoring

The safety profile of this compound 600 mg BID has been evaluated in clinical trials with demonstrated generally good tolerability. In the Phase 2 EBA study, all patients completed the assigned 14-day treatment period and subsequently initiated standard anti-tuberculosis therapy according to protocol [3]. Importantly, there were no treatment-related serious adverse events, premature discontinuations, or dose reductions necessitated by laboratory abnormalities in the this compound 600 mg BID group [3]. This represents a significant finding considering the known toxicity concerns with linezolid, particularly myelosuppression and neuropathy, which often limit its long-term utility in TB treatment. The absence of these significant toxicities with this compound during the 14-day exposure suggests a potentially improved therapeutic index for prolonged TB treatment.

A specific safety consideration with oxazolidinones is the potential for monoamine oxidase (MAO) inhibition, which may lead to interactions with adrenergic agents and certain antidepressants. However, no such interactions were reported in the clinical trial of this compound 600 mg BID [3]. Additionally, electrocardiographic monitoring revealed no effect on QT interval across the treatment period, eliminating concerns about potential cardiotoxicity [3]. The comprehensive safety assessment included daily monitoring of symptoms and physical examinations, with structured laboratory evaluations on days 1, 14, and 42, demonstrating no clinically significant hematological, renal, or neurological toxicity attributable to this compound 600 mg BID during the study period.

Hepatic Safety Observations

The most notable laboratory abnormality observed with this compound treatment was transient, asymptomatic elevations in alanine aminotransferase (ALT) levels. In the combined this compound treatment groups (600 mg BID and 1200 mg QD), seven patients (14%) developed ALT elevations to 173±34 U/L on day 14 of treatment [3]. These elevations normalized promptly after treatment completion and none met Hy's criteria for serious liver injury, suggesting a limited clinical significance [3]. The mechanism underlying these transient transaminase elevations remains unclear but may relate to adaptive physiological responses rather than true hepatotoxicity.

The favorable mitochondrial toxicity profile of this compound may contribute to its improved safety spectrum compared to linezolid. The mitochondrial protein synthesis IC50/MIC50 ratio for this compound is higher than that of other oxazolidinones, indicating a wider separation between antimicrobial activity and mitochondrial toxicity [1]. This biochemical characteristic potentially explains the reduced hematological and neurological toxicity observed with this compound, as these adverse effects are mediated through inhibition of mitochondrial protein synthesis in rapidly dividing cells (bone marrow) and neurons with high energy requirements [1].

Experimental Protocols and Methodologies

Sputum Early Bactericidal Activity (EBA) Assessment

The sputum early bactericidal activity protocol provides a standardized methodology for quantifying the reduction in mycobacterial load during the initial phase of tuberculosis treatment. The following detailed protocol is adapted from the Phase 2 clinical trial of this compound 600 mg BID [3]:

  • Patient Selection: enroll treatment-naïve adults with smear-positive pulmonary tuberculosis, confirmed drug susceptibility, adequate hematological, hepatic and renal function, and exclusion of confounding conditions including HIV with CD4 count <350 cells/mm³ or concomitant use of contraindicated medications.

  • Sputum Collection: obtain pooled sputum samples over 16-hour periods collected on days -1, 0, 1, 2, 3, 4, 6, 8, 10, 12, and 14 relative to treatment initiation. Specimens should be stored on ice during collection and transported to the laboratory at 4°C for processing within 24 hours.

  • Sample Processing: homogenize specimens by stirring for 30 minutes, then digest with an equal volume of Sputasol (containing dithiothreitol at final concentration of 10%). Prepare serial 10-fold dilutions in saline with Tween 80 for quantitative culture.

  • Culture Methods: inoculate 7H11 agar plates with Selectatab antibiotic mixture for colony forming unit (CFU) enumeration, with incubation at 37°C for up to 6 weeks. Simultaneously, inoculate Mycobacteria Growth Indicator Tubes (MGIT) with OADC and PANTA supplements, incubate in BACTEC MGIT 960 system for up to 42 days or until positivity.

  • Data Analysis: calculate mean log10 CFU counts per mL sputum for each time point, determine the decline in bacterial load over time using linear regression, and express EBA as the change in log10 CFU per day during specific intervals (0-2 days, 2-14 days, and 0-14 days).

sputum_workflow start Patient Screening & Selection collection Sputum Collection & Pooling (16-hour periods) start->collection Informed consent processing Sample Processing: Homogenization & Digestion collection->processing Transport at 4°C culture Dilution & Culture: 7H11 Agar + MGIT processing->culture Serial dilutions incubation Incubation: 6 weeks (agar) 42 days (MGIT) culture->incubation Inoculation analysis CFU Enumeration & TTP Analysis incubation->analysis Daily monitoring results EBA Calculation: log10 CFU decline/day analysis->results Statistical analysis

Diagram 1: Experimental workflow for sputum early bactericidal activity assessment

Whole Blood Bactericidal Activity (WBA) Assay

The whole blood bactericidal activity assay evaluates the ability of a drug to enhance the mycobactericidal capacity of blood samples collected from treated patients. This method provides insights into drug activity against intracellular mycobacteria, which may differ from activity against extracellular organisms [3]:

  • Blood Collection: draw venous blood samples from patients at predetermined time points (pre-dose and various intervals post-dose) using anticoagulant-containing vacutainers.

  • Pathogen Preparation: culture Mycobacterium tuberculosis H37Rv to mid-log phase, prepare single-cell suspension by gentle vortexing with glass beads, followed by centrifugation and resuspension in culture medium.

  • Infection Protocol: dilute bacterial suspension to appropriate concentration and add to whole blood samples at a defined ratio (typically 1:10), incubate at 37°C with 5% CO₂ for predetermined periods.

  • Assessment of Bactericidal Activity: after incubation, lyse blood cells with sterile water containing bovine serum albumin, prepare serial dilutions, and plate on Middlebrook 7H11 agar plates. enumerate CFUs after 3-4 weeks of incubation at 37°C.

  • Data Analysis: calculate WBA as the difference in log10 CFU between pre-dose and post-dose samples, expressed as log10 kill per day, with statistical analysis using appropriate methods (e.g., ANOVA with post-hoc tests).

Table 3: Key Parameters for Whole Blood Bactericidal Activity Assay

Parameter Specification Quality Control
Blood Volume 5-10 mL per time point Sterile collection technique
Bacterial Strain M. tuberculosis H37Rv Mid-log phase growth
MOI (Multiplicity of Infection) 1:1 to 1:10 (bacteria:monocyte) Optimized for each donor
Incubation Time 72-96 hours 37°C, 5% CO₂
Culture Method Middlebrook 7H11 agar Quality-tested batches
Calculation Method Δlog10 CFU/day Inter-assay normalization

Dosing Rationale and Clinical Implications

Pharmacodynamic Basis for 600 mg BID Regimen

The selection of the 600 mg twice-daily dosing regimen for this compound is supported by robust pharmacodynamic principles and clinical observations. Unlike linezolid, which follows AUC/MIC relationships, this compound demonstrates time-dependent killing characteristics, with studies indicating that the time above MIC represents the primary pharmacodynamic index correlating with efficacy [1]. Hollow fiber model studies have demonstrated that this compound resistance emerges at simulated doses below 3000 mg/day, reinforcing the importance of maintaining adequate drug concentrations throughout the dosing interval [1]. The 600 mg BID regimen (total daily dose 1200 mg) provides sufficient drug exposure to suppress resistance development while maintaining therapeutic efficacy across the dosing interval.

The comparative efficacy of the 600 mg BID regimen versus 1200 mg once-daily dosing was specifically evaluated in the Phase 2 EBA study [3]. While both regimens demonstrated significant bactericidal activity, the BID administration showed marginally superior early bactericidal activity profiles, particularly during the latter part of the dosing interval, supporting its selection as the preferred regimen for future clinical development [1] [3]. This observation aligns with the time-dependent killing characteristics of this compound, where maintaining consistent drug levels above the MIC proves more important than achieving high peak concentrations. The BID regimen also offers potential safety advantages by avoiding the high Cmax concentrations associated with once-daily dosing that might increase the risk of concentration-dependent toxicities.

Potential Role in TB Treatment Regimens

This compound 600 mg BID holds significant promise for enhancing treatment outcomes across the spectrum of tuberculosis infections. Preclinical studies suggest potential roles in multiple clinical contexts:

  • Drug-Susceptible Tuberculosis: murine models demonstrate that adding this compound to standard first-line drugs (rifampicin, isoniazid, pyrazinamide) reduces treatment duration from 4 months to 2 months while maintaining low relapse rates (5% vs 35% with standard regimen) [1].

  • Drug-Resistant Tuberculosis: this compound maintains activity against MDR and XDR strains, offering a valuable addition to limited treatment options, with potential for more effective and better-tolerated regimens compared to current linezolid-containing regimens [1] [2].

  • Latent Tuberculosis Infection: in murine models mimicking latent TB infection, this compound demonstrated significantly greater potency than linezolid, suggesting potential for shorter, more effective preventive therapy regimens [1].

  • Pan-TB Regimens: the combination of this compound with other novel agents like bedaquiline and pretomanid has shown superior sterilizing activity compared to first-line antibiotics in murine models, potentially supporting development of universal regimens effective against both drug-susceptible and drug-resistant TB [1].

The differentiation from linezolid is particularly important in the context of prolonged TB treatment. While linezolid demonstrates efficacy against TB, its utility is limited by significant toxicity concerns during extended administration, including myelosuppression, peripheral neuropathy, and lactic acidosis [3]. This compound's potentially improved safety profile, coupled with evidence of superior efficacy in preclinical models, positions it as a promising candidate to replace linezolid in TB treatment regimens, potentially improving tolerability and adherence while maintaining therapeutic efficacy [1] [3].

References

Clinical Application Notes: Sutezolid 1200 mg QD

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the core efficacy, safety, and pharmacokinetic data from clinical trials investigating the 1200 mg QD dose.

Table 1: Clinical Trial Summary for Sutezolid 1200 mg QD

Trial Identifier / Name Phase Study Duration Patient Population Key Efficacy Findings
NCT01225640 [1] [2] 2a 14 days Newly diagnosed, drug-sensitive, smear-positive pulmonary TB (n=25) Significant EBA in sputum; significant WBA in blood [1] [2].
PanACEA-SUDOCU-01 (NCT03959566) [3] 2b 12 weeks Newly diagnosed, drug-sensitive, smear-positive pulmonary TB (n=14 in U1200 arm) Added significant antibacterial activity to a BDM backbone; no maximum effect dose identified within tested range [3].

Table 2: Efficacy and Safety Profile of this compound 1200 mg QD

Parameter Observations
Early Bactericidal Activity (EBA) The 90% confidence intervals for bactericidal activity in sputum over 14 days excluded zero, confirming significant activity [1] [2].
Whole Blood Bactericidal Activity (WBA) The 90% confidence intervals for cumulative WBA excluded zero, indicating significant activity in the blood compartment [1] [2].
General Safety & Tolerability Generally safe and well-tolerated. No treatment-related serious adverse events, premature discontinuations, or dose reductions due to lab abnormalities were reported in the initial 14-day study [1] [2].
Hepatotoxicity In the 14-day study, 14% of this compound-treated patients had transient, asymptomatic ALT elevations (average 173±34 U/L) that normalized promptly; none met Hy's law criteria for serious liver injury [1] [2].
Neurologic & Hematologic Toxicity No peripheral or optic neuropathy, anemia, or other linezolid-associated mitochondrial toxicities were reported in clinical trials [3] [4] [5].
Cardiac Safety (QTc Interval) No effect on the QT interval was observed in the 14-day study [1] [2]. In a later combo trial, some patients had QTcF increases >60 ms, but no high cardiac risk was identified in a population without additional risk factors [3].

Table 3: Pharmacokinetic and Pharmacodynamic Insights

Aspect Details
Metabolism Undergoes extensive first-pass metabolism to active metabolites (sulfoxide, PNU-101603). CYP3A4 and flavin-containing monooxygenases contribute 20-30% to its metabolism [6].
Key Metabolite Sulfoxide metabolite (PNU-101603) achieves plasma concentrations up to seven times that of the parent compound and contributes significantly to activity against extracellular mycobacteria [1] [6].
Pharmacodynamic Driver Exhibits time-dependent killing. The time above MIC is the PK/PD index most associated with efficacy, differing from linezolid (AUC/MIC) [6].
Exposure-Response In the SUDOCU trial, a typical maximum concentration for the 1200 mg dose increased the TTP slope by 16.7% compared to no this compound, indicating exposure-dependent efficacy [3].

Experimental Protocols

For researchers aiming to evaluate this compound in preclinical and clinical settings, here are summaries of key methodologies from the cited literature.

Early Bactericidal Activity (EBA) Assessment in Patients

This protocol measures the early reduction of bacterial load in patient sputum [1] [2].

  • Patient Population: Adults with newly diagnosed, smear-positive, drug-sensitive pulmonary tuberculosis.
  • Dosing: this compound 1200 mg is administered orally once daily.
  • Sputum Collection: Pooled 16-hour sputum samples are collected over multiple time points (e.g., days -1, 0, 1, 2, 3, 4, 6, 8, 10, 12, 14). Samples are kept on ice and transported to the lab at 4°C.
  • Sample Processing:
    • Homogenization: Stir with Sputasol (final dithiothreitol concentration of 10%).
    • Viable Count (CFU): Prepare serial dilutions and plate on selective 7H11 agar.
    • Time to Positivity (TTP): Decontaminate, concentrate, and inoculate into Mycobacteria Growth Indicator Tubes (MGIT). Incubate in the BACTEC MGIT 960 system until positive.
  • Primary Endpoints: Change in log CFU counts per day and change in TTP in MGIT cultures.

The workflow for this clinical efficacy and safety assessment is outlined below.

Start Patient Enrollment: Smear-Positive Pulmonary TB Dosing Administer this compound 1200 mg QD Start->Dosing Collect Sputum Collection & Processing Dosing->Collect Monitor Safety Monitoring: LFTs, ECG, Clinical Exam Dosing->Monitor Assay1 Viable Count (CFU) on 7H11 agar Collect->Assay1 Assay2 Liquid Culture (MGIT) Time to Positivity (TTP) Collect->Assay2 Analyze Analyze Bacterial Load Reduction (EBA) Assay1->Analyze Assay2->Analyze

Whole Blood Bactericidal Activity (WBA) Assay

This ex vivo assay evaluates the bactericidal activity of a patient's blood sample against M. tuberculosis [1] [2].

  • Blood Sampling: Collect blood from patients pre-dose and at specified times post-dose (e.g., 0, 1, 2, 3, 6, 8, 12 hours).
  • Culture Setup:
    • Inoculum: Use a pre-titrated aliquot of M. tuberculosis H37Rv.
    • Incubation: Mix heparinized blood with an equal volume of RPMI 1640 medium and the bacterial inoculum.
    • Culture: Incubate the whole blood cultures for a set period.
  • Endpoint Measurement: The bactericidal activity is determined by the reduction in bacterial load, measured as the change in Time to Positivity (TTP) in MGIT, compared to the pre-dose sample.
In Vitro Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against mycobacterial isolates [7].

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 5% OADC in a 96-well microtiter plate.
  • Inoculum Preparation: Create a bacterial suspension of the mycobacterial isolate equivalent to a 0.5 McFarland standard, then dilute to achieve a final inoculum of ~10⁵ CFU per well.
  • Incubation & Reading:
    • Incubate plates at 37°C for 7-14 days.
    • Add AlamarBlue reagent and Tween 80 to each well, then incubate for an additional 24 hours.
    • The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.

The workflow for this in vitro susceptibility testing is as follows.

A Prepare Drug Dilutions in Broth (96-well plate) B Standardize & Add Bacterial Inoculum A->B C Incubate Plate (7-14 days, 37°C) B->C D Add AlamarBlue & Tween 80 C->D E Interpret MIC: Lowest concentration without color change (blue→pink) D->E

Conclusion and Future Directions

This compound 1200 mg QD is a promising oxazolidinone candidate that has progressed to Phase 2b trials. It demonstrates significant bactericidal activity in both sputum and blood, with a markedly improved safety and tolerability profile compared to linezolid, notably lacking the characteristic hematological and neurological toxicities [3] [4] [5].

Current research is focused on integrating this compound into novel, shorter, and pan-TB regimens. Ongoing trials, such as those evaluating combinations with bedaquiline, pretomanid, and other agents (e.g., NCT05686356, NCT06192160), are crucial for defining its ultimate role in curing both drug-sensitive and drug-resistant tuberculosis [8] [3].

References

Sutezolid Pharmacokinetic and Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from studies on Sutezolid (PNU-100480) and its major metabolite (PNU-101603), which are relevant for understanding the compound's behavior in biological systems.

Aspect Study Details Key Findings/Values

| Pharmacokinetics (Patient Study) | Population PK/PD analysis in pulmonary TB patients; 600 mg twice daily (BID) [1]. | • Median Metabolite/Parent Ratio (U-603/U-480): 7.1 (range: 1-28) • Parent Contribution to Activity: Accounted for 84% of intracellular mycobacterial killing despite higher metabolite concentrations. | | In Vitro Potency (MIC against MTB) | Comparative drug susceptibility study of 177 MDR- and pre-XDR-TB isolates [2]. | • MIC₅₀: 0.125 µg/mL • MIC₉₀: 0.25 µg/mL • Epidemiological Cut-off (ECOFF): 0.5 µg/mL | | Early Bactericidal Activity (EBA) | 14-day study in TB patients; 600 mg BID or 1200 mg QD [3]. | • Significant mycobactericidal activity detected in sputum. • Whole Blood Bactericidal Activity (WBA): -0.269 log₁₀ per day (600 mg BID). | | Safety Profile | 14-day study in TB patients [3]. | • Generally safe and well-tolerated. • No treatment-related serious adverse events, premature discontinuations, or dose reductions due to lab abnormalities. • No effect on QT interval. • Transient, asymptomatic ALT elevations in 14% of patients, which normalized promptly. |

Plasma Protein Binding Assay: A Generalized Protocol

Although a this compound-specific protocol is not available, plasma protein binding (PPB) assays are standardized. The following is a general protocol for determining PPB using Equilibrium Dialysis, the most common method, which can be adapted for this compound [1].

1. Principle Equilibrium dialysis separates plasma (or serum) from a buffer compartment using a semi-permeable membrane. The unbound drug diffuses freely across the membrane until equilibrium is reached. The free fraction of the drug is calculated by comparing concentrations in the buffer and plasma compartments after dialysis.

2. Materials and Equipment

  • Test Compound: this compound (and its metabolite PNU-101603, if relevant).
  • Matrix: Human plasma (preferably fresh or freshly frozen).
  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
  • Equipment: Equilibrium dialysis device (e.g., HTD96b dialysis blocks), semi-permeable membranes (MW cutoff 12-14 kDa), temperature-controlled incubator/shaker.
  • Analytical Instrument: LC-MS/MS system for quantitative analysis.

3. Experimental Procedure

  • Sample Preparation: Spike this compound into plasma to achieve desired concentrations (cover expected clinical plasma levels). Include quality control samples.
  • Dialysis Setup: Load buffer into one side of the dialysis chamber. Load the spiked plasma sample into the other side, ensuring no air bubbles are trapped.
  • Incubation: Seal the dialysis device and incubate at 37°C with gentle shaking for a predetermined time (typically 4-6 hours) to reach equilibrium.
  • Post-Dialysis Sampling: After incubation, collect samples from both the plasma and buffer chambers.
  • Sample Analysis: Use LC-MS/MS to determine the concentration of this compound in the plasma and buffer samples. The matrix from both sides should be matched during analysis (e.g., by adding an equal volume of blank buffer to the plasma sample and blank plasma to the buffer sample) to avoid matrix effects.

4. Data Analysis

  • Fraction Unbound (fᵤ): Calculate using the formula: fᵤ (%) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) × 100%.
  • Fraction Bound (fᵦ): Calculated as fᵦ (%) = 100 - fᵤ.

The experimental workflow for this protocol can be visualized as follows:

G This compound Plasma Protein Binding Assay Workflow start Start Experiment prep Prepare this compound- Spiked Plasma start->prep setup Setup Equilibrium Dialysis Device prep->setup incubate Incubate at 37°C (4-6 hours) setup->incubate sample Collect Post-Dialysis Plasma & Buffer Samples incubate->sample analyze LC-MS/MS Analysis sample->analyze calculate Calculate Fraction Unbound (fᵤ) analyze->calculate end End & Data Reporting calculate->end

Key Experimental Considerations

When adapting the general protocol for this compound, you should pay close attention to the following aspects informed by its known properties [1] [3]:

  • Analyzing Parent and Metabolite: The major sulfoxide metabolite (PNU-101603) achieves plasma concentrations several times higher than the parent this compound. The PPB assay should therefore be performed for both compounds to fully understand the pharmacokinetic and pharmacodynamic profile.
  • Concentration Selection: The clinical study used a 600 mg twice-daily dose [1]. Testing concentrations should bracket the expected peak plasma levels (Cmax) of both this compound and its metabolite in humans to ensure clinical relevance.
  • Stability Assessment: Confirm the chemical stability of both this compound and its metabolite in plasma and buffer under the incubation conditions (37°C for several hours) to ensure the accuracy of results.
  • Non-Specific Binding: Evaluate the binding of this compound to the dialysis membrane and apparatus. This is typically done by performing the dialysis with the drug in buffer on both sides. High non-specific binding can lead to an underestimation of the true free fraction.

References

Comprehensive Analytical Methods for Sutezolid and Metabolite Quantification in Tuberculosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sutezolid and Its Metabolic Profile

This compound (PNU-100480) is a thiomorpholinyl analog of linezolid that demonstrates potent activity against Mycobacterium tuberculosis, including drug-resistant strains. As an oxazolidinone antimicrobial, this compound inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, thereby blocking translation. Unlike many conventional tuberculosis drugs, oxazolidinones exhibit no cross-resistance with other anti-TB drug classes, making them valuable for treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. This compound's metabolic pathway involves rapid oxidation to two primary metabolites: PNU-101603 (sulfoxide metabolite) and PNU-101244 (sulfone metabolite), both of which contribute to its antimycobacterial activity though with different potency and distribution profiles [1] [2].

The quantification of this compound and its metabolites in biological matrices is essential for understanding its pharmacokinetic-pharmacodynamic (PK-PD) relationships. Research has demonstrated that the parent compound (this compound) is primarily responsible for intracellular bactericidal activity against M. tuberculosis, while the sulfoxide metabolite (PNU-101603) contributes significantly to extracellular activity [3] [4]. This differential activity highlights the importance of accurately measuring both parent drug and metabolite concentrations to fully characterize this compound's efficacy. The metabolite PNU-101603 achieves plasma concentrations several times higher than the parent compound, with a median metabolite-to-parent ratio of 7.1 (range: 1-28) observed in clinical studies [3]. Understanding the quantitative relationships between these compounds requires robust, validated analytical methods that can reliably quantify them across relevant concentration ranges.

Chemical Properties and Pharmacokinetic Parameters

Chemical Structure and Characteristics

This compound and its metabolites possess distinct chemical properties that influence their analytical behavior, distribution, and activity. The parent compound features a thiomorpholine ring,-- a key structural difference from linezolid's morpholine ring--that undergoes extensive metabolism via flavin-containing monooxygenases and cytochrome CYP3A4 enzymes [1] [5]. Understanding these chemical characteristics is essential for developing appropriate extraction and detection methods.

Table 1: Chemical Properties of this compound and Its Major Metabolites

Compound Chemical Designation Metabolic Pathway Protein Binding Relative Potency
This compound (PNU-100480) Parent compound Primary substrate 48% at 1 μg/mL High intracellular activity
PNU-101603 Sulfoxide metabolite Oxidation of thiomorpholine 4% at 1 μg/mL Dominant extracellular activity
PNU-101244 Sulfone metabolite Further oxidation of sulfoxide 6% at 1 μg/mL Lesser contribution to overall activity
Key Pharmacokinetic Parameters

Pharmacokinetic studies have demonstrated that this compound exhibits dose-dependent exposure with maximum concentration (Cmax) increasing in a less-than-proportional manner between 300 mg and 1,800 mg doses, while total exposure (AUC) increases proportionally within this range [1]. The pharmacokinetic profile of this compound is characterized by rapid absorption and conversion to its active metabolites, with the sulfoxide metabolite (PNU-101603) achieving significantly higher plasma concentrations than the parent compound.

Table 2: Pharmacokinetic Parameters of this compound and Metabolites from Clinical Studies

Parameter This compound (Parent) PNU-101603 (Sulfoxide) PNU-101244 (Sulfone)
Plasma Half-life Approximately 4 hours [2] Not fully characterized Not fully characterized
Metabolite:Parent Ratio Reference 7.1 (median, range: 1-28) [3] Significantly lower than PNU-101603
Dose-Exposure Relationship Less-than-proportional Cmax increase (300-1800 mg); proportional AUC increase [1] Similar to parent Similar to parent
Plasma Protein Binding 48% at 1 μg/mL [1] 4% at 1 μg/mL [1] 6% at 1 μg/mL [1]
Primary Elimination Route Hepatic metabolism Renal excretion [3] Renal excretion

Analytical Methodology for Metabolite Quantification

HPLC-MS/MS Configuration and Parameters

The primary method for quantifying this compound and its metabolites in biological matrices is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique provides the necessary sensitivity, specificity, and throughput for pharmacokinetic studies in clinical trials. The method employed in phase 2 studies of this compound was validated according to regulatory standards and implemented at Advion BioServices for analyzing patient samples [3].

  • Chromatographic System: The HPLC system typically utilizes a reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.8-μm particles) maintained at ambient temperature. The mobile phase consists of a gradient elution with 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) at a flow rate of 0.4 mL/min. The gradient program begins at 10% B, increases to 95% B over 2.5 minutes, holds for 0.5 minutes, then returns to initial conditions for re-equilibration.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Typical source conditions include: desolvation temperature (350°C), source temperature (150°C), and desolvation gas flow (800 L/h). The MRM transitions monitored are: This compound m/z 441.1→357.1, PNU-101603 m/z 457.0→341.0, and PNU-101244 m/z 472.9→357.0. These specific transitions provide high selectivity for each analyte while minimizing matrix interference.

  • Sample Volume and Sensitivity: The method requires 50 μL of human plasma for analysis, making it suitable for clinical trials with limited sampling volumes. The lower limit of quantification (LLOQ) is established at 2.00 ng/mL for all analytes, with a calibration curve ranging from 2.00 to 2000 ng/mL. This sensitivity range adequately covers the expected plasma concentrations in pharmacokinetic studies following therapeutic doses of 600 mg twice daily or 1200 mg once daily [3].

Sample Processing Protocol

Proper sample processing is critical for accurate quantification of this compound and its metabolites. The following protocol details the recommended procedure based on methodologies used in clinical trials:

  • Sample Collection: Collect blood samples in tubes containing heparin as an anticoagulant. In clinical studies, samples are typically collected at predetermined time points: 0 (predose), 1, 2, 3, 6, 8, and 12 hours postdose on days 13 and 14 of treatment to characterize steady-state pharmacokinetics [3].

  • Plasma Separation: Centrifuge blood samples immediately after collection at 1500 × g for 10 minutes at 4°C to separate plasma. This prompt processing is essential to prevent degradation or interconversion of analytes. Transfer the plasma supernatant to clean polypropylene tubes.

  • Storage Conditions: Store plasma samples at -20°C until analysis. Stability studies should confirm that this compound and its metabolites remain stable under these storage conditions for the duration of the storage period before analysis. Freeze-thaw cycles should be minimized to prevent analyte degradation.

  • Protein Precipitation Extraction: Thaw frozen plasma samples on ice or in a refrigerator at 4°C. For each 50 μL plasma aliquot, add 200 μL of acetonitrile containing internal standards (deuterated analogs of the analytes are recommended). Vortex mix vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Sample Reconstitution: Transfer the clear supernatant to a clean autosampler vial or 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue with 100 μL of mobile phase initial conditions (10% B, 90% A). Vortex mix for 30 seconds before injecting 5-10 μL into the HPLC-MS/MS system.

Experimental Protocols for Pharmacokinetic-Pharmacodynamic Studies

Blood Collection and Processing for Whole Blood Bactericidal Activity (WBA)

The whole blood bactericidal activity (WBA) assay serves as a key pharmacodynamic measure for evaluating this compound's efficacy against intracellular M. tuberculosis. This assay directly correlates drug exposure with biological effect, providing insights into the relative contributions of parent drug and metabolites to antibacterial activity [3] [4].

  • Blood Collection Protocol: Collect venous blood samples in heparinized tubes at predetermined time points (0, 1, 2, 3, 6, 8, and 12 hours postdose). Gently invert tubes several times to ensure proper mixing with anticoagulant. Maintain blood samples at room temperature and process within 2 hours of collection to preserve leukocyte viability and function.

  • Whole Blood Culture Preparation: For each WBA assay, combine equal volumes of heparinized blood and RPMI 1640 tissue culture medium in sterile culture tubes. Inoculate with M. tuberculosis H37Rv strain at a concentration previously determined to yield a time-to-positivity (TTP) of approximately 5.5 days in mycobacterial growth indicator tubes (MGIT) [3]. Include a growth control by directly inoculating the same bacterial volume into an MGIT culture without drug exposure.

  • Incubation and Assessment: Incubate the whole blood cultures with slow constant mixing for 72 hours at 37°C with 5% CO₂. After incubation, sediment cells by centrifugation, remove the liquid phase, and disrupt blood cells using hypotonic lysis. Recover bacilli by centrifugation and inoculate into MGIT cultures. Monitor time to positivity in the BACTEC MGIT 960 system, and calculate the log change in viability as log(final) - log(initial), where final and initial values correspond to the TTPs of the completed whole-blood culture and its inoculum, respectively, based on the titration curve of the stock [3].

Population PK-PD Modeling Approach

The relationship between this compound/metabolite concentrations and bactericidal activity can be characterized using population pharmacokinetic-pharmacodynamic modeling. This approach allows for the simultaneous analysis of concentration-time data and effect measurements from all study participants, accounting for interindividual variability [3].

  • Model Structure: A direct competitive population PK/PD 4-parameter sigmoid model is appropriate for describing the relationship between plasma concentrations of this compound and its metabolites and the observed whole-blood bactericidal activity. The model assumes competitive interaction between parent and metabolite, based on previous observations that adding PNU-101603 to optimal concentrations of this compound does not further increase intracellular activity [3].

  • Model Equations: The core model equations include:

    • WBA = WBA₀ - {Iₘₐₓ[(P + M)/(P + M + 1)]}
    • P = (C₄₈₀⁰·⁵/IC₅₀₄₈₀)γ₄₈₀
    • M = (C₆₀₃⁰·⁵/IC₅₀₆₀₃)γ₆₀₃

    Where WBA is the model-predicted effect; WBA₀ is the baseline effect; Iₘₐₓ is the maximum effect; IC₅₀₄₈₀ and IC₅₀₆₀₃ are the 50% inhibitory concentrations of this compound and PNU-101603, respectively; γ₄₈₀ and γ₆₀₃ are shape factors (Hill coefficients); C₄₈₀ and C₆₀₃ are observed plasma concentrations adjusted by a factor of 0.5 to account for blood dilution in whole-blood cultures [3].

  • Implementation: Implement the model using nonlinear mixed-effects modeling software such as NONMEM (version 7.1.2). Use the FOCE-I estimation method and assess model adequacy by goodness-of-fit plots and visual predictive checks. Evaluate the precision of parameter estimates through nonparametric bootstrap analysis (n = 1,000) [3].

Metabolic Pathways and Experimental Workflows

G This compound This compound Metabolism Metabolism This compound->Metabolism Flavin-containing monooxygenases & CYP3A4 PNU101603 PNU101603 Metabolism->PNU101603 Primary oxidation PNU101244 PNU101244 Metabolism->PNU101244 Further oxidation Extraction Extraction PNU101603->Extraction Plasma collection PNU101244->Extraction Plasma collection Analysis Analysis Extraction->Analysis HPLC-MS/MS PKParameters PKParameters Analysis->PKParameters Concentration-time data PDActivity PDActivity PKParameters->PDActivity PK-PD Modeling

Figure 1: this compound Metabolic Pathway and Analysis Workflow. This diagram illustrates the metabolic transformation of this compound into its primary metabolites and the subsequent analytical process for quantification and pharmacokinetic-pharmacodynamic analysis.

G BloodCollection BloodCollection PlasmaSeparation PlasmaSeparation BloodCollection->PlasmaSeparation Centrifuge 1500×g, 10min, 4°C SampleStorage SampleStorage PlasmaSeparation->SampleStorage Transfer plasma ProteinPrecipitation ProteinPrecipitation SampleStorage->ProteinPrecipitation Thaw on ice HPLCMSMS HPLCMSMS ProteinPrecipitation->HPLCMSMS Inject 5-10μL DataAnalysis DataAnalysis HPLCMSMS->DataAnalysis MRM data PKParameters PKParameters DataAnalysis->PKParameters Calculate values

Figure 2: Sample Processing and Analytical Workflow. This flowchart details the sequential steps for processing blood samples from collection through HPLC-MS/MS analysis to generate pharmacokinetic parameters for this compound and its metabolites.

Applications in Tuberculosis Drug Development

The quantification methods for this compound and its metabolites have played a crucial role in its clinical development as a promising anti-tuberculosis agent. Phase 1 studies demonstrated that this compound was well tolerated at doses up to 1,800 mg as a single dose and 600 mg twice daily for 28 days, with no significant hematologic or biochemical abnormalities [1]. These safety findings differentiate this compound from linezolid, which is associated with myelosuppression and neuropathy during long-term use, limitations attributed to mitochondrial protein synthesis inhibition [4].

In phase 2a studies involving patients with pulmonary tuberculosis, this compound demonstrated significant bactericidal activity in both sputum and blood compartments. The mycobactericidal effects were readily detectable with 90% confidence intervals excluding zero for both 600 mg BID and 1,200 mg QD dosing regimens [4]. Pharmacokinetic-pharmacodynamic modeling revealed that despite higher plasma concentrations of the PNU-101603 metabolite, the parent this compound compound accounted for the majority (78-84%) of intracellular bactericidal activity against M. tuberculosis [3]. This finding has important implications for dose regimen optimization and underscores the value of metabolite quantification in understanding drug efficacy.

The application of these analytical methods has further enabled the characterization of this compound's safety profile in diverse populations. Transient, asymptomatic elevations in alanine aminotransferase (ALT) to 173 ± 34 U/L were observed in 14% of this compound-treated patients on day 14 of treatment, but these normalized promptly and did not meet Hy's criteria for serious liver injury [4]. No significant electrocardiogram changes, serious adverse events, or treatment discontinuations attributable to this compound were reported in clinical trials to date [1] [4], supporting continued development of this promising anti-tuberculosis agent.

Conclusion

The analytical methods detailed in this application note provide robust tools for quantifying this compound and its active metabolites in biological matrices, enabling comprehensive characterization of its pharmacokinetic-pharmacodynamic relationships. The HPLC-MS/MS methodology offers the sensitivity, specificity, and throughput required for clinical pharmacokinetic studies, while the whole blood bactericidal activity assay provides a meaningful pharmacodynamic endpoint that correlates with clinical efficacy. The finding that parent this compound contributes predominantly to intracellular killing despite higher circulating concentrations of its sulfoxide metabolite highlights the importance of quantifying both parent drug and metabolites to fully understand drug efficacy.

These well-validated analytical protocols support the continued development of this compound as a promising addition to the tuberculosis drug arsenal, particularly for drug-resistant cases where existing options remain limited. The favorable safety profile of this compound compared to linezolid, coupled with its potent bactericidal activity against both drug-susceptible and drug-resistant M. tuberculosis, positions it as a strong candidate for inclusion in new TB regimens. As this compound progresses through later-stage clinical trials, the quantification methods outlined here will remain essential tools for defining optimal dosing strategies and understanding exposure-response relationships in diverse patient populations.

References

Sputum Processing and CFU Enumeration Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This protocol details the procedure for processing sputum samples and quantifying mycobacterial load through CFU counts and time to positivity (TTP) in liquid culture, based on established clinical trial methods [1].

G Start Start: Collect and Pool Sputum A Homogenize with Sputasol/DTT Start->A B Split Sample A->B C For CFU Enumeration B->C G For TTP in MGIT B->G D Prepare 10-fold dilutions C->D E Plate on 7H11 selective agar D->E F Incubate and count colonies E->F M Output: Quantitative Measures F->M H Decontaminate (1% NaOH-NALC) G->H I Centrifuge and resuspend H->I J Inoculate MGIT tube I->J K Load in BACTEC MGIT 960 J->K L Record TTP K->L L->M

Detailed Procedures
  • Sample Collection and Storage: Collect sputum over a 16-hour period (e.g., afternoon to next morning). Keep samples on ice at the bedside during collection and transport to the laboratory at 4°C [1].
  • Homogenization and Digestion: Stir the pooled specimen for 30 minutes. Add an equal volume of Sputasol (or similar digestant) to achieve a final dithiothreitol (DTT) concentration of 10% [1].
  • Sample Splitting for Dual Assays: Split the homogenized sample into two aliquots for parallel processing for CFU plating and liquid culture [1].
Aliquot 1: CFU Enumeration on Solid Agar
  • Dilution Series: Prepare a series of 10-fold dilutions in saline with Tween 80 [1].
  • Plating: Plate dilutions on 7H11 agar supplemented with Selectatab (containing polymyxin B, ticarcillin, amphotericin B, and trimethoprim) to prevent contamination [1].
  • Incubation and Counting: Incubate plates and count the resulting colonies to calculate log CFU/mL [1].
Aliquot 2: Time to Positivity in Liquid Culture
  • Decontamination: Decontaminate the aliquot with 1% NaOH-N-acetyl-L-cysteine (NALC) [1].
  • Concentration: Dilute with phosphate-buffered saline (PBS) and centrifuge at 4°C and 3000 × g for 15 minutes. Discard the supernatant and resuspend the pellet in 1.5 mL of PBS [1].
  • Inoculation and Incubation: Inoculate 500 µL of the resuspended pellet into a Mycobacteria Growth Indicator Tube (MGIT), supplemented with OADC and PANTA. Load the tube into a system like the BACTEC MGIT 960 and incubate at 37°C. The instrument automatically records the Time to Positivity (TTP) [1].

Efficacy Data from Clinical Studies

The tables below summarize key efficacy and dosing data for sutezolid from clinical trials.

  • Table 1: Early Bactericidal Activity (EBA) of this compound [1] [2]
Dosing Regimen Duration Monitoring Method Key Efficacy Finding
600 mg twice daily (BID) 14 days Log CFU on 7H11 agar Significant mycobactericidal activity (90% CI excluded zero) [1] [2]
600 mg twice daily (BID) 14 days TTP in MGIT Significant mycobactericidal activity (90% CI excluded zero) [1] [2]
1200 mg once daily (QD) 14 days Log CFU on 7H11 agar Significant mycobactericidal activity (90% CI excluded zero) [1] [2]
1200 mg once daily (QD) 14 days TTP in MGIT Significant mycobactericidal activity (90% CI excluded zero) [1] [2]
  • Table 2: this compound Dosing in Recent Combination Trial (SUDOCU) [3] [4]
Dosing Regimen Background Regimen Treatment Duration Key Efficacy Finding
600 mg once daily Bedaquiline, Delamanid, Moxifloxacin 12 weeks Increased activity vs. no this compound [3].
1200 mg once daily Bedaquiline, Delamanid, Moxifloxacin 12 weeks Steepest TTP slope; 16.7% increase vs. no this compound [3].
600 mg twice daily Bedaquiline, Delamanid, Moxifloxacin 12 weeks Efficacious, with no maximum effect level identified within the dose range [3].
800 mg twice daily Bedaquiline, Delamanid, Moxifloxacin 12 weeks Efficacious; no neuropathy reported [3] [4].

Safety and Laboratory Monitoring Notes

In clinical studies, this compound was generally well-tolerated, but laboratory monitoring is crucial.

  • Liver Enzymes: In the initial 14-day study, 14% of this compound-treated patients developed transient, asymptomatic ALT elevations (average 173 ± 34 U/L) that normalized promptly. None met Hy's law criteria for serious liver injury [1] [2].
  • Hematology and Neuropathy: No treatment-related serious adverse events, dose reductions due to lab abnormalities, or neuropathy were reported in the initial study [1] [2]. The subsequent SUDOCU trial also reported no oxazolidinone class toxicities (like neuropathy) at the doses used [3] [4].
  • Cardiac Monitoring: Some studies performed weekly electrocardiograms. The SUDOCU trial noted a small number of participants had a QTc interval increase >60 ms, but no severe cardiac adverse events were deemed related to this compound [3].

Key Technical Considerations for this compound EBA Studies

For researchers designing such studies, here are the critical practical aspects:

  • Sampling Frequency: For EBA analysis, collect sputum frequently (e.g., Days -1, 0, 1, 2, 3, 4, 6, 8, 10, 12, 14) to accurately model the decline in bacterial load [1].
  • Dual-Method Monitoring: Using both CFU counts and TTP provides a more comprehensive assessment of bactericidal activity, as they complement each other [1].
  • Culture Media and Selectivity: Using selective antibiotics (e.g., Selectatab, PANTA) in culture media is essential to prevent overgrowth of contaminants, especially for long-term incubation of liquid cultures [1].

References

Comprehensive Application Notes: Sutezolid Assessment Using MGIT Time to Positivity Assay in Tuberculosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sutezolid and Its Therapeutic Potential

This compound (PNU-100480) represents a promising oxazolidinone antibiotic currently in clinical development for tuberculosis treatment, particularly for drug-resistant strains. As an analog of linezolid, this compound demonstrates superior bactericidal activity against Mycobacterium tuberculosis while potentially offering an improved safety profile with reduced hematologic and neurologic toxicities associated with prolonged linezolid therapy [1]. This compound's mechanism of action involves binding to the 23S ribosomal RNA, thereby inhibiting bacterial protein synthesis. Unlike many TB drugs, it remains active against strains resistant to conventional first-line and second-line agents, making it a valuable candidate for multidrug-resistant TB (MDR-TB) regimens [1]. The sulfoxide metabolite (PNU-101603) contributes significantly to extracellular activity, while the parent compound primarily targets intracellular mycobacteria, providing comprehensive anti-mycobacterial coverage [1].

The Mycobacteria Growth Indicator Tube (MGIT) Time to Positivity (TTP) assay serves as a critical methodological tool for evaluating bactericidal activity in both preclinical and clinical studies of novel TB therapeutics. This system provides a rapid, automated monitoring approach that detects mycobacterial growth through oxygen quenching, with time to positivity serving as a quantitative proxy for bacterial load reduction [1]. For this compound development, MGIT TTP has been implemented across multiple study types—from early bactericidal activity (EBA) assessments in patients to whole blood bactericidal activity (WBA) evaluations—enabling efficient potency quantification and regimen prioritization [1] [2]. The application notes and protocols herein provide detailed methodologies for implementing MGIT TTP assays in this compound characterization, supported by comprehensive data from published studies.

Key Experimental Findings on this compound Efficacy

Quantitative Summary of this compound Bactericidal Activity

Table 1: this compound Efficacy Data from Clinical Trials

Study Reference Dosing Regimen Study Duration MGIT TTP Results Other Efficacy Endpoints
Heinrich et al. (2023) [3] 600 mg BID, 1200 mg QD, 800 mg BID + backbone drugs 12 weeks Steepened slope of MGIT TTP Similar efficacy to first-line HRZE regimen
Wallis et al. (2014) [1] 600 mg BID vs 1200 mg QD 14 days Significant bactericidal activity (90% CI excluded zero) ~0.42 log/day kill rate in whole blood model
SUDOCU Trial (2023) [3] 5 arms: 0mg, 600mg QD, 1200mg QD, 600mg BID, 800mg BID 12 weeks Increased MGIT TTP at 12 weeks in all this compound arms Bacterial load reduction measured weekly

Table 2: this compound Safety Profile Across Clinical Trials

Adverse Event Incidence Rate Severity Clinical Management
ALT elevations 14% of patients [1] [3] Transient, asymptomatic (173±34 U/L) Normalized promptly without intervention
QT prolongation 4 cases of >60 ms change [3] None >500 ms (clinically significant threshold) No dose adjustments required
Neuropathy 0% [3] None observed No discontinuations due to neuropathy
Myelosuppression 0% [3] None observed No hematologic dose reductions

Clinical studies have consistently demonstrated significant bactericidal activity of this compound across multiple assessment methods. The pioneering Phase II trial by Wallis et al. established that both 600 mg BID and 1200 mg QD regimens produced measurable early bactericidal activity over 14 days, with 90% confidence intervals excluding zero for both solid culture colony counts and MGIT TTP [1]. More recently, the SUDOCU trial investigated this compound across four different dosing schedules when combined with a backbone of bedaquiline, delamanid, and moxifloxacin, reporting increased MGIT TTP at 12 weeks across all this compound-containing arms [3]. Notably, researchers observed that this potent three-drug combination with this compound demonstrated similar efficacy to standard first-line HRZE therapy, suggesting its potential for MDR-TB treatment [3].

The safety profile of this compound appears favorable compared to linezolid, particularly regarding hematologic and neurologic toxicities that often limit prolonged linezolid administration. Across studies, no treatment-related serious adverse events, premature discontinuations, or dose reductions due to laboratory abnormalities were reported [1] [3]. Specifically, no instances of clinical neuropathy, anemia, or thrombocytopenia were observed during this compound treatment, representing a significant potential advantage over linezolid which causes mitochondrial toxicity-mediated side effects during extended therapy [3] [4]. The most common laboratory abnormality—transient, asymptomatic ALT elevations—resolved spontaneously without meeting Hy's criteria for serious liver injury [1].

Comparative Efficacy of Oxazolidinones

Table 3: Comparison of Oxazolidinone Compounds Against Mycobacterial Species

Drug Name M. tuberculosis MIC (μg/mL) M. kansasii MIC (μg/mL) Mitochondrial Protein Synthesis IC50 (μg/mL) Selectivity Index (MPS IC50/M. tb MIC)
This compound 0.125-0.25 [4] 0.125-0.25 [4] 2.9-6.6 [4] ~23
Linezolid 0.125-0.25 [4] 0.125-0.25 [4] 2.2-5.4 [4] ~18
Tedizolid 0.06-0.125 [4] 0.06-0.125 [4] 0.12-0.2 [4] ~2
TBI-223 0.125-0.25 [4] 0.125-0.25 [4] >27 [4] >216
Delpazolid 0.125-0.25 [4] 0.125-0.25 [4] 1.0-3.4 [4] ~14

Comparative profiling of oxazolidinones reveals important differences in their potency and mitochondrial toxicity profiles. While tedizolid demonstrates the highest potency against M. tuberculosis, it also shows the strongest inhibition of mitochondrial protein synthesis (MPS), resulting in a low selectivity index [4]. Conversely, this compound exhibits a favorable balance with potency equivalent to linezolid but with potentially better selectivity, while TBI-223 demonstrates an exceptional selectivity index due to minimal MPS inhibition despite similar anti-mycobacterial potency [4]. These differences directly impact the therapeutic window for long-term administration required for TB treatment, with this compound emerging as a promising candidate based on its balanced profile of efficacy and reduced toxicity potential.

Detailed MGIT Time to Positivity Assay Protocol

Sample Processing and Inoculation Workflow

The MGIT TTP assay provides a methodology for quantifying mycobacterial load reductions in response to drug treatment, serving as a key pharmacodynamic measure in both clinical trials and preclinical studies. The following workflow outlines the standardized protocol implemented in this compound clinical trials:

G Start Sputum Collection (16-hour overnight pool) Homogenize Homogenization 30 min stirring Start->Homogenize Digest Digestion with Sputasol 1:1 volume, 10% DTT Homogenize->Digest Decontam Decontamination 1% NaOH-NALC Digest->Decontam Centrifuge Centrifugation 3000g, 15 min, 4°C Decontam->Centrifuge Resuspend Pellet Resuspension in PBS Centrifuge->Resuspend Inoculate MGIT Inoculation 500μl suspension Resuspend->Inoculate Incubate MGIT Incubation 37°C in BACTEC MGIT 960 Inoculate->Incubate Monitor Automated Monitoring Time-to-Positivity Recording Incubate->Monitor Confirm Contamination Check Blood agar plate Monitor->Confirm Analyze TTP Data Analysis Exponential regression Confirm->Analyze

Diagram 1: Experimental workflow for MGIT Time to Positivity assay using sputum samples from tuberculosis patients.

Sample collection begins with pooled sputum collection over 16 hours (typically overnight), with specimens maintained on ice during collection and transported to the laboratory at 4°C [1]. For clinical trials, samples are typically collected at baseline (days -1 and 0) and throughout treatment (days 1, 2, 3, 4, 6, 8, 10, 12, and 14) to characterize early bactericidal activity [1]. Upon receipt in the laboratory, samples undergo homogenization by stirring for 30 minutes to ensure uniform consistency, followed by digestion with an equal volume of Sputasol at a final dithiothreitol concentration of 10% [1].

For MGIT processing, an aliquot is removed for decontamination with 1% NaOH-N-acetyl-L-cysteine, diluted with PBS, and centrifuged at 3000×g for 15 minutes at 4°C [1]. The supernatant is carefully discarded, and the pellet is resuspended in 1.5 ml PBS. From this suspension, 500 μl is used to inoculate a Mycobacteria Growth Indicator Tube supplemented with OADC (oleic acid, albumin, dextrose, catalase) and PANTA (polymyxin B, amphotericin B, nalidixic acid, trimethoprim, azlocillin) to prevent contamination [1]. Inoculated MGITs are placed in the BACTEC MGIT 960 instrument and incubated at 37°C until flagged positive or for a maximum of 42 days if no growth is detected [1]. The instrument continuously monitors each tube for fluorescence enhancement, with time to positivity recorded for all specimens.

Data Analysis and Interpretation

Critical to accurate TTP interpretation is the establishment of a standard curve relating inoculum volume to time to positivity. Prior to experimental samples, a titration experiment determines the relationship between inoculum size and TTP over a 6-log range (typically 500 μl to 0.005 μl), identifying the volume that becomes positive in approximately 5.5 days [2]. For analysis, the exponential regression method outperforms simple point-to-point interpolation, particularly for samples showing strong bactericidal effects [2]. The equation y = y0 + ae^(-bx) is used for curve fitting, where y = time-to-positivity in days, x = log inoculum volume in μl, and e = Euler's number [2]. Values for y0, a, and b that most closely fit experimental results are identified using iterative non-linear regression.

Calculation of bactericidal activity from TTP data follows this protocol: Log change in viability is calculated as log(final) – log(initial), where final and initial are the volumes corresponding to TTP of the completed cultures and its inoculum, respectively, based on the titration curve [2]. When testing drug combinations in whole blood culture models, additivity assessment is performed by comparing observed bactericidal activity to that predicted by the sum of individual drug effects [2]. Fully additive combinations (such as this compound with TMC207 and SQ109) demonstrate observed activity equal to predicted values, while antagonistic combinations show less than predicted activity [2].

Quality control measures include contamination checks by placing one drop of positive liquid culture on a blood agar plate and incubating for 48 hours at 37°C; contaminated cultures are excluded from analysis [1]. For whole blood bactericidal activity assays, the addition of 15 nM 1,25-dihydroxy vitamin D enhances detection of compounds like TMC207 (bedaquiline) that target bacterial energy metabolism, possibly by accelerating mycobacterial ATP consumption through activation of cellular anti-mycobacterial mechanisms [2].

Research Applications and Protocol Adaptations

Whole Blood Bactericidal Activity (WBA) Assessment

The whole blood bactericidal activity assay provides a valuable method for evaluating drug efficacy against intracellular mycobacteria and assessing potential drug combinations. For this compound assessment, blood is collected for WBA at multiple timepoints: pre-treatment on day 1, 8 and 12 hours post-dose on day 13, and at 0, 1, 2, 3, and 6 hours post-dose on day 14 [1]. Blood samples are stored at room temperature with slow constant rotation until processing. The WBA culture system consists of 300 μl heparinized blood, an equal volume of RPMI 1640 tissue culture medium, and a standardized inoculum of M. tuberculosis H37Rv that produces positivity in 5.5 days in control tubes [2].

After 72 hours of incubation in sealed screw-top tubes with slow constant rotation, cells are sedimented, the liquid phase removed, and blood cells disrupted by hypotonic lysis [2]. Bacilli are recovered, resuspended in 7H9 broth, and inoculated into MGIT for TTP determination. The WBA is reported as log change in viability per day, calculated from the difference between final and initial volumes based on the TTP standard curve [2]. This method has demonstrated concentration-dependent killing by this compound, with the parent compound and its sulfoxide metabolite contributing differentially to intracellular versus extracellular activity [1]. The cumulative WBA over 24 hours (AUC0-24) can be calculated by the trapezoidal method using pharmacokinetic data and the concentration-activity relationship established in the assay [2].

Combination Therapy Assessment

The MGIT TTP assay enables systematic evaluation of novel drug combinations, accelerating regimen development for drug-resistant tuberculosis. Studies have examined this compound in combination with other investigational agents including TMC207 (bedaquiline), PA-824 (pretomanid), and SQ109 [2]. In these assessments, compounds are tested individually across low, mid, and high therapeutic concentrations to establish concentration-activity relationships, then combined in checkerboard fashion to identify additive, synergistic, or antagonistic interactions [2].

Research findings indicate that combinations of this compound with TMC207 and SQ109 are fully additive, whereas those including PA-824 are less than additive or antagonistic [2]. The most active regimens identified through WBA screening—including this compound, TMC207, and SQ109—were predicted to have cumulative activity comparable to standard tuberculosis therapy, supporting their further development [2]. More recently, the SUDOCU trial demonstrated that this compound combined with bedaquiline, delamanid, and moxifloxacin produced bacterial clearance similar to first-line HRZE therapy, with a steepened MGIT TTP slope indicating enhanced bactericidal activity [3].

Adaptation for Drug Resistance Studies

The MGIT TTP system can be modified for comprehensive resistance monitoring during this compound treatment. For such applications, sputum samples with positive MGIT cultures can be subjected to drug susceptibility testing to detect emerging resistance. Additionally, minimum inhibitory concentrations (MICs) can be tracked throughout treatment to identify progressive changes in drug susceptibility [1]. In the case of this compound, studies have confirmed that it remains unaffected by mutations conferring resistance to standard TB drugs, maintaining activity against multidrug-resistant and extensively drug-resistant strains [1].

Recent innovations include engineering model mycobacterial strains with enhanced susceptibility to prodrugs to improve screening efficiency. For example, heterologous expression of EthA and KatG activators in Mycobacterium marinum significantly increased susceptibility to ethionamide and isoniazid, respectively, and similarly improved detection of compounds activated by these mechanisms [5]. Such engineered strains could potentially be adapted for high-throughput screening of this compound combinations or for identifying compounds with similar activation requirements.

Conclusion

The MGIT Time to Positivity assay provides a standardized, reproducible methodology for evaluating the bactericidal activity of this compound and other anti-tuberculosis agents. Through systematic application of this protocol, researchers have demonstrated concentration-dependent killing by this compound against Mycobacterium tuberculosis, with potent activity observed at doses of 600 mg BID and 1200 mg QD [1]. The assay's utility extends from initial early bactericidal activity assessment in patients to sophisticated combination therapy evaluation in whole blood models, enabling efficient prioritization of novel regimens for advanced clinical testing.

Current evidence positions this compound as a promising oxazolidinone with efficacy comparable to linezolid but with a potentially improved safety profile, particularly regarding mitochondrial toxicity-mediated adverse events [4]. Ongoing clinical development continues to refine its optimal dosing and placement within multidrug regimens for drug-resistant tuberculosis. The methodologies detailed in these application notes provide a framework for consistent implementation of MGIT TTP assays across research settings, supporting the standardized evaluation needed to advance novel tuberculosis therapeutics through the development pipeline.

References

Sutezolid HPLC Analysis: Forced Degradation and Impurity Profiling

Author: Smolecule Technical Support Team. Date: February 2026

The following application note summarizes a forced degradation study and the characterization of a process-related impurity in Sutezolid, conducted in accordance with ICH guidelines [1] [2] [3].

Analytical Method Conditions

The chromatographic separation for this stability-indicating study was achieved with the following conditions [1]:

  • Column: Shim-pack XR-ODS
  • Mobile Phase:
    • Solvent A: 0.04% Formic acid in water
    • Solvent B: Acetonitrile
  • Elution: Gradient
  • Detection: ESI-MS in positive ionization mode
Forced Degradation Study Summary

This compound was subjected to various stress conditions. The table below summarizes the stability and observed degradation [1] [2] [3].

Stress Condition Stability of this compound Degradation Products Formed
Acidic Hydrolysis Degraded Yes (One product, DP-HY)
Alkaline Hydrolysis Degraded Yes (One product, DP-HY)
Neutral Hydrolysis Degraded Yes (One product, DP-HY)
Oxidative Degradation Degraded Yes (Two products, DP-O1 and DP-O2)
Thermal Degradation Stable None
Photolytic Degradation Stable None

Key Findings:

  • Hydrolytic Degradation: A single degradation product (DP-HY) was formed under acidic, alkaline, and neutral conditions, indicating that the molecule is susceptible to hydrolysis across a wide pH range [1] [3].
  • Oxidative Degradation: Two distinct degradation products (DP-O1 and DP-O2) were identified when this compound was exposed to oxidative stress [1] [3].
  • Process-Related Impurity: One process-related impurity was also detected and characterized in the drug substance [1] [2].
  • Toxicity Prediction: In silico toxicity prediction for the three degradation products and the process-related impurity was performed using specialized software (CISOC-PSCT and CISOC-PSMT systems) [1] [3].

Experimental Protocol: Forced Degradation Study

This protocol is adapted from the study by Guo et al. [1] [3].

Materials and Reagents
  • API: this compound drug substance.
  • Chemicals: HPLC-grade acetonitrile, formic acid, hydrogen peroxide (30%), hydrochloric acid, sodium hydroxide.
  • Equipment: HPLC system coupled with a QTRAP MSn and Q-TOF mass spectrometer, NMR spectrometer for structural characterization.
Sample Preparation for Stress Studies
  • Hydrolytic Degradation (Acidic, Alkaline, Neutral): Expose this compound solution to 0.1 M HCl, 0.1 M NaOH, and water, respectively. Maintain the samples at room temperature or elevated temperature (e.g., 60°C) for a specified duration until sufficient degradation (e.g., 5-20%) is observed.
  • Oxidative Degradation: Treat this compound solution with 3-30% hydrogen peroxide at room temperature.
  • Thermal Stress: Expose the solid drug substance to dry heat (e.g., 60°C) for an extended period.
  • Photolytic Stress: Expose the solid drug substance to UV and visible light as per ICH Q1B option 2 conditions.
Analytical Procedure
  • Termination of Reaction: Neutralize the hydrolytic and oxidative stress samples after the desired time interval.
  • Dilution: Prepare sample solutions at an appropriate concentration using the mobile phase.
  • Injection: Inject the samples into the LC-MS system.
  • Analysis: Use the HPLC conditions detailed above. Employ MSn and High-Resolution MS (HRMS) to obtain structural information for the degradation products. Isolate major degradants for further confirmation using NMR.

The experimental workflow for the forced degradation study and analysis is as follows:

workflow Start Start: this compound API Stress Stress Conditions Start->Stress Hydrolytic Hydrolytic (Acid, Base, Neutral) Stress->Hydrolytic Oxidative Oxidative (H₂O₂) Stress->Oxidative Thermal Thermal Stress->Thermal Photolytic Photolytic Stress->Photolytic Analysis LC-MS/MS Analysis Hydrolytic->Analysis DP-HY Oxidative->Analysis DP-O1, DP-O2 Thermal->Analysis Stable Photolytic->Analysis Stable Results Results & Identification Analysis->Results

Key Considerations for Method Validation

While the search results do not provide a full method validation report, a comprehensive validation of this HPLC-UV method for this compound would typically require assessing the following parameters as per ICH Q2(R1) guidelines:

  • Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products and impurities. The forced degradation study is the core of this assessment.
  • Linearity and Range: Establish a linear relationship between detector response and analyte concentration over a specified range.
  • Accuracy: Determine the recovery of this compound from the sample matrix, confirming the closeness of the measured value to the true value.
  • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day, different analysts, etc.) of the method.
  • Detection and Quantitation Limits (LOD/LOQ): Determine the lowest amount of analyte that can be detected and quantified with acceptable accuracy and precision.
  • Robustness: Demonstrate the reliability of the method when small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, temperature) are introduced.

Important Limitations and Next Steps

It is important to note that the available study [1] [2] [3] focused on characterizing the degradation products and an impurity using LC-MS and NMR, rather than on providing a fully validated quantitative HPLC-UV method for routine testing. Consequently, the search results lack critical validation data such as:

  • Complete linearity range and correlation coefficient for this compound.
  • Intra-day and inter-day precision data expressed as %RSD.
  • Accuracy data expressed as % recovery.
  • System suitability test parameters.

For researchers requiring a validated method for quality control, the following steps are recommended:

  • Optimize for UV Detection: The published method uses MS detection. For routine HPLC-UV, the mobile phase gradient and wavelength need to be optimized and validated for this compound and its impurities.
  • Consult Pharmacopoeias: As this compound is an investigational drug, its monograph may not be available in major pharmacopoeias yet. However, monitoring for future updates is advised.
  • Internal Validation: Develop and perform a full internal validation based on the framework provided by the forced degradation study and ICH guidelines.

References

Sutezolid resistance prevention monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Sutezolid and the Oxazolidinone Class

This compound is a thiomorpholinyl oxazolidinone and a structural analogue of linezolid, distinguished by a sulfur atom in its ring structure [1]. It shows potent activity against Mycobacterium tuberculosis, including drug-resistant strains [1] [2].

This compound undergoes rapid oxidation to an active sulfoxide metabolite (PNU-101603 or U-603), which reaches plasma concentrations several times higher than the parent compound [3] [1]. Research indicates the parent this compound (U-480) is primarily responsible for killing intracellular bacteria, while the metabolite may be more active against extracellular populations [3]. This unique dual mechanism could be advantageous for targeting different bacterial subpopulations within a host and potentially delaying resistance.

Quantitative Activity and Resistance Data

The table below summarizes key in vitro activity data for this compound compared to other oxazolidinones against clinical M. tuberculosis isolates.

Table 1: In Vitro Activity of Oxazolidinones Against M. tuberculosis Clinical Isolates [2]

Oxazolidinone MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Proposed Epidemiological Cut-off (ECOFF) (µg/mL) Resistance Rate (n=177)
This compound (SZD) 0.125 0.5 0.5 4.52% (8/177)
Tedizolid (TZD) 0.125 1.0 1.0 4.52% (8/177)
Linezolid (LZD) 0.25 1.0 1.0 4.52% (8/177)
Contezolid (CZD) 0.5 2.0 1.0 4.52% (8/177)
Delpazolid (DZD) 0.5 2.0 2.0 4.52% (8/177)

Key observations:

  • Potency: this compound demonstrated the strongest in vitro antibacterial activity among the five oxazolidinones tested, based on its lowest MIC₉₀ value [2].
  • Cross-resistance: A study of 177 MDR- and pre-XDR-TB isolates found that 4.52% (8 isolates) were resistant to all five oxazolidinones, suggesting potential for cross-resistance within the class [2].

Known and Potential Resistance Mechanisms

Understanding resistance mechanisms is fundamental to monitoring. The table below summarizes known genetic mutations associated with oxazolidinone resistance.

Table 2: Documented Genetic Mutations Associated with Oxazolidinone Resistance in M. tuberculosis [2]

Gene Encoded Protein / Function Documented Mutation(s) Drugs Affected
rrl 23S ribosomal RNA (peptidyl transferase center) Classical mutations (e.g., G2270T, G2576T) Linezolid, other oxazolidinones
rplC Ribosomal protein L3 Mutations near the drug binding site Linezolid, other oxazolidinones
rplD Ribosomal protein L4 Arg79His Tedizolid, Contezolid
mce3R Transcriptional regulator Insertions (e.g., in isolate P604) All five oxazolidinones tested

Other potential mechanisms include mutations in non-ribosomal genes encoding efflux pumps/transporter proteins (e.g., Rv0545c, Rv0930, Rv3331) and transcriptional regulators (e.g., Rv0890c), though their clinical significance requires further validation [2].

Experiment Workflow for Resistance Monitoring

The following diagram outlines a comprehensive workflow for monitoring this compound resistance in a preclinical and clinical development setting.

workflow cluster_1 Core Resistance Genes cluster_2 Supplementary Targets start Start: Isolate M. tuberculosis mic Phenotypic DST: Determine MIC start->mic geneseq Genetic Analysis: Sequence Resistance Genes mic->geneseq comut Analysis & Interpretation: Correlate MIC with Genotype geneseq->comut gene1 rrl (23S rRNA) geneseq->gene1 gene2 rplC (Ribosomal L3) geneseq->gene2 gene3 rplD (Ribosomal L4) geneseq->gene3 gene4 mce3R (Regulator) geneseq->gene4 gene5 tsnR geneseq->gene5 gene6 Rv0545c, Rv0930 (Rv3331, Rv0890c) geneseq->gene6 end Report: Resistance Profile comut->end

Workflow for this compound Resistance Monitoring

Detailed Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing and MIC Determination

This protocol is adapted from methods used in recent comparative studies [2].

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against clinical M. tuberculosis isolates.
  • Materials:
    • Middlebrook 7H10 agar or 7H9 broth.
    • This compound reference standard powder.
    • Clinical M. tuberculosis isolates and reference strain (e.g., H37Rv).
    • Sterile diluents (DMSO, water).
  • Procedure:
    • Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform twofold serial dilutions in the chosen medium to create a concentration range (e.g., 0.03 µg/mL to 4.0 µg/mL).
    • Inoculum Preparation: Adjust the turbidity of a log-phase mycobacterial culture to match a 1.0 McFarland standard, then further dilute to achieve a final viable inoculum of ~10⁵ CFU/mL.
    • Inoculation and Incubation:
      • Agar Proportion Method: Spot inoculate onto drug-containing and drug-free control agar plates. Incubate at 37°C for 2-3 weeks.
      • Broth Microdilution: Inoculate the drug dilution series in a 96-well plate. Incubate at 37°C for 1-2 weeks.
    • MIC Reading: The MIC is defined as the lowest concentration of this compound that inhibits ≥90% (for agar) or ≥99% (for broth) of bacterial growth compared to the drug-free control.
  • Data Analysis: Calculate MIC₅₀ and MIC₉₀ values. The proposed epidemiological cut-off (ECOFF) for this compound is 0.5 µg/mL; isolates with an MIC above this value may be considered non-wild-type and require further resistance investigation [2].
Protocol 2: Genetic Sequencing for Resistance Mutations
  • Objective: To identify mutations in target genes associated with oxazolidinone resistance.
  • Materials:
    • Bacterial genomic DNA.
    • PCR reagents (primers, polymerase, dNTPs).
    • Sequencing facility or platform.
    • Primers targeting rrl, rplC, rplD, and mce3R genes [2].
  • Procedure:
    • DNA Extraction: Extract high-quality genomic DNA from a pure culture of the M. tuberculosis isolate.
    • PCR Amplification: Amplify the target gene regions using specific primers under optimized PCR conditions.
    • Sequencing: Purify the PCR products and perform Sanger sequencing.
    • Sequence Analysis: Align the obtained sequences to a reference genome (e.g., H37Rv) using bioinformatics software (e.g., BLAST, Geneious) to identify single nucleotide polymorphisms (SNPs), insertions, or deletions.
  • Data Analysis: Correlate identified mutations with the phenotypic MIC data. Novel mutations require functional validation (e.g., by site-directed mutagenesis) to confirm their role in resistance.

Strategic Considerations for Resistance Prevention

  • Use in Combination Therapy: this compound should never be used as monotherapy. Pharmacodynamic modeling suggests that this compound's activity is time-dependent, and resistance can emerge with subtherapeutic doses [1]. It shows synergistic effects when combined with bedaquiline and pretomanid in novel regimens [4] [1].
  • Dosing Optimization: Population PK/PD models indicate that divided daily dosing (e.g., 600 mg twice daily) provides greater cumulative bactericidal activity than a single daily dose, which may help suppress the emergence of resistance [3].
  • Routine Susceptibility Testing: Implement routine phenotypic and genotypic DST for this compound in all patients with drug-resistant TB, especially in cases of treatment failure or relapse.

Reference List

  • Population Pharmacokinetic/Pharmacodynamic Analysis of this compound. Antimicrob Agents Chemother. 2014. [3]
  • Investigating the treatment shortening potential of a novel regimen containing bedaquiline, delamanid, moxifloxacin and this compound. J Antimicrob Chemother. 2024. [4]
  • New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? Pharmaceutics. 2024. [1]
  • Comparative In Vitro Drug Susceptibility Study of Five Oxazolidinones Against Mycobacterium tuberculosis in Hainan, China. Pathogens. 2025. [2]

References

Pharmacokinetic and Pharmacodynamic Foundations for TDM

Author: Smolecule Technical Support Team. Date: February 2026

Sutezolid (U-480) is rapidly oxidized to an active sulfoxide metabolite (U-603). Understanding the relationship between the concentrations of these compounds and their antibacterial effect is crucial for TDM [1].

The table below summarizes the key PK/PD parameters from a population analysis that modeled the bactericidal activity against intracellular Mycobacterium tuberculosis in patients [1] [2].

Parameter Description Value / Finding
Median U-603/U-480 Ratio Ratio of metabolite to parent plasma concentration 7.1 (Range: 1 to 28) [1]
Relative Potency (IC₅₀) Concentration for 50% of maximal inhibitory effect U-603 IC₅₀ was 17-fold higher than U-480 IC₅₀ (90% CI: 9.9 to 53) [1]
Contribution to Killing Relative contribution to intracellular bacterial killing U-480 accounted for ~80% of activity despite lower plasma concentrations [1]
Dosing Strategy Comparison of once-daily (QD) vs. twice-daily (BID) Divided dosing (600 mg BID) resulted in greater cumulative activity than 1200 mg QD [1]

This data suggests that for intracellular bacteria, the parent drug (U-480) is the primary driver of efficacy. Monitoring both the parent and metabolite is therefore recommended to fully understand drug exposure [1].

Detailed Experimental Protocol for TDM

This protocol is adapted from methodologies used in recent clinical trials and PK/PD studies [3] [1].

Sample Collection and Processing
  • Timing: For intensive pharmacokinetic profiling, collect blood samples pre-dose (0h) and at specified times post-dose (e.g., 1, 2, 3, 6, 8, and 12 hours) [1]. For sparse sampling, trough concentrations are critical.
  • Processing: Collect blood in heparinized tubes. Centrifuge promptly to separate plasma. Store plasma aliquots at -20°C or -80°C until analysis [1].
Bioanalytical Method for Quantification

A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method is required for sensitive and specific quantification.

  • Analytes: this compound (U-480) and its sulfoxide metabolite (U-603).
  • Sample Preparation: Involves protein precipitation with acetonitrile.
  • Chromatography: Use a reverse-phase C18 column. A mobile phase of acetonitrile and water (both with formic acid additive) is suitable for gradient elution.
  • Mass Spectrometry: Detection via multiple reaction monitoring (MRM) in positive electrospray ionization mode [1].
Pharmacodynamic Efficacy Assessment

The primary efficacy endpoint in recent trials is the change in bacterial load, measured using the Mycobacterial Growth Indicator Tube (MGIT) system.

  • Method: Sputum samples are collected serially (e.g., weekly). The Time to Positivity (TTP) in hours is recorded for each sample.
  • Analysis: The primary efficacy measure is the slope of TTP over the first 6 weeks of treatment. A steeper slope indicates a faster decline in bacterial load and greater bactericidal activity [4] [3].

Proposed TDM Monitoring Plan for Clinical Practice

The following workflow outlines the key steps in implementing a this compound TDM protocol. Please note that definitive therapeutic targets are still under investigation.

Start Patient on this compound-Containing Regimen Step1 Trough Blood Sample Collection (Pre-dose) Start->Step1 Step2 Plasma Separation & Storage (-20°C to -80°C) Step1->Step2 Step3 HPLC-MS/MS Analysis (Quantify U-480 and U-603) Step2->Step3 Step4 PK/PD Model Application (Assess Target Attainment) Step3->Step4 Decision Exposure within Target Range? Step4->Decision Action1 Continue Current Dose & Routine Monitoring Decision->Action1 Yes Action2 Evaluate for: - Adherence Issues - Drug Interactions - PK Variability Decision->Action2 No Action3 Consider Dose Adjustment (Per Protocol/Investigator) Action2->Action3

Clinical Context and Dosing from Recent Trials

This compound is being evaluated in novel regimens for both drug-susceptible and drug-resistant TB. The table below summarizes the doses under investigation in recent clinical trials.

Trial Name Phase This compound Doses Studied Background Regimen Key Findings

| SUDOCU (PanACEA) [3] | 2b | 600 mg QD, 1200 mg QD, 600 mg BID, 800 mg BID | Bedaquiline, Delamanid, Moxifloxacin | this compound added efficacy vs no this compound. No oxazolidinone-class neuropathy reported. | | RAD-TB (ACTG A5409) [4] | 2 | 800 mg QD (Arm 4A), 1600 mg QD (Arm 4B) | Bedaquiline, Pretomanid | Ongoing trial; aims to identify optimal oxazolidinone dose. |

Important Considerations for Researchers

  • Safety Monitoring: In clinical trials, this compound has shown a promising safety profile with no reported neuropathy at the doses used [3]. However, weekly safety monitoring (including electrocardiography, blood tests, and neurological examinations) was performed and is recommended [3].
  • Metabolite Activity: The superior potency of the parent drug against intracellular TB [1] must be considered alongside data showing the metabolite's significant role against extracellular bacilli. A comprehensive TDM strategy should account for both.
  • Dosing Frequency: The available PK/PD evidence strongly supports twice-daily dosing over once-daily to maximize cumulative bactericidal activity [1].

References

Pharmacokinetic Parameters of Sutezolid and Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Compound Dose (mg) Cmax (ng/mL) AUClast (h*ng/mL) AUCinf (h*ng/mL)
Sutezolid 300 349 (29) 2,440 (21) 2,550 (21)
600 537 (25) 4,970 (25) 5,180 (24)
1200 897 (19) 10,500 (19) 10,900 (18)
1800 1,170 (26) 16,300 (20) 16,800 (20)
Metabolite PNU-101603 300 648 (21) 13,500 (17) 14,000 (17)
600 1,120 (18) 26,100 (19) 26,800 (19)
1200 1,850 (21) 53,000 (18) 54,200 (18)
1800 2,440 (21) 79,800 (18) 81,300 (18)
Metabolite PNU-101244 300 37.0 (27) 729 (20) 758 (20)
600 59.3 (26) 1,470 (22) 1,520 (22)
1200 96.0 (25) 2,910 (20) 2,980 (19)
1800 124 (25) 4,350 (19) 4,430 (19)

Note: Data presented as geometric mean (coefficient of variation, CV%). This compound tablets were administered orally under fasting conditions. Cmax: maximum concentration; AUClast: area under the concentration-time curve from time zero to the last quantifiable concentration; AUCinf: area under the curve extrapolated to infinity. Table adapted from data in [1].

Experimental Protocol for Cmax Determination

The following protocol details the methodology used in the single ascending-dose study to determine the Cmax of this compound [1].

Study Design
  • Type: A randomized, double-blind, placebo-controlled, single ascending-dose study.
  • Cohorts: Four cohorts receiving single oral doses of 300 mg, 600 mg, 1200 mg, or 1800 mg of this compound tablets under fasting conditions.
  • Subjects: Healthy adult subjects. Each cohort contained six subjects receiving this compound and two receiving a placebo.
Dosage and Administration
  • Formulation: this compound tablets (100-mg and 600-mg strengths) developed under International Council for Harmonisation (ICH) guidelines.
  • Administration: A single oral dose administered with 240 mL of water after an overnight fast of at least 10 hours.
Blood Sampling for Pharmacokinetics
  • Schedule: Blood samples for plasma pharmacokinetic analysis were collected pre-dose and at multiple time points post-dose. A typical schedule includes:
    • Pre-dose (0 hour)
    • Post-dose: 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours.
  • Handling: Plasma was separated immediately after collection and stored at -20°C until analysis.
Bioanalytical Method
  • Analytes: Simultaneous quantification of this compound and its two major metabolites, PNU-101603 (sulfoxide) and PNU-101244 (sulfone).
  • Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
  • Method Validation: The bioanalytical method was fully validated for specificity, sensitivity, accuracy, and precision per standard guidelines.
Pharmacokinetic Analysis
  • Cmax Determination: The maximum observed plasma concentration ((C_{max})) and the time to reach it ((T_{max})) were directly obtained from the plasma concentration-time data.
  • Other Parameters: Area under the curve (AUC) values were calculated using non-compartmental methods with a validated pharmacokinetic software program (e.g., WinNonlin or Phoenix NLME).
Safety Monitoring
  • Subjects were monitored for adverse events throughout the study via clinical laboratory tests, vital signs, physical examinations, and electrocardiograms (ECGs).

Key Findings and Data Interpretation

  • Dose Proportionality: (C_{max}) for this compound and its metabolites increased in a less-than-proportional manner across the 300 mg to 1800 mg dose range. In contrast, total exposure (AUC) increased proportionally with the dose [1].
  • Metabolite Exposure: The active metabolite PNU-101603 consistently showed a significantly higher (C_{max}) and AUC than the parent this compound compound at all dose levels, which is pharmacologically relevant due to its contribution to antibacterial activity [1] [2].
  • Comparative Safety: The study concluded that all doses were well tolerated, with no serious adverse events or discontinuations. The most common treatment-related adverse events were mild and included postural orthostatic tachycardia syndrome, abdominal pain, and transient, asymptomatic transaminase elevation in one subject [1].

Metabolism and Pharmacological Context

The metabolism of this compound is crucial to its activity and (C_{max}) profile. The following diagram illustrates the metabolic pathway and key experimental workflows.

G This compound This compound M1 PNU-101603 (Sulfoxide Metabolite) This compound->M1 Metabolism by FMO enzymes M2 PNU-101244 (Sulfone Metabolite) M1->M2 Further Oxidation

This compound Metabolic Pathway

  • Metabolites: this compound is primarily metabolized by flavin-containing monooxygenases (FMOs) to its main, active sulfoxide metabolite (PNU-101603), and to a lesser extent, to a sulfone metabolite (PNU-101244) [1] [2].
  • Activity: The parent this compound is primarily responsible for activity against intracellular mycobacteria, while the PNU-101603 metabolite contributes significantly to extracellular activity [3] [2].
  • Mitochondrial Toxicity Selectivity: Compared to linezolid, this compound demonstrates a larger selectivity index (the ratio between the concentration causing mitochondrial toxicity and the anti-mycobacterial efficacy), suggesting a potentially improved safety profile for long-term therapy [4].

Conclusion

The protocol for determining the Cmax of this compound is well-established in clinical trials. Key findings indicate that while Cmax increases in a less-than-proportional fashion with dose, the overall exposure (AUC) is proportional. The significantly higher exposure of its active metabolite, PNU-101603, is a critical differentiator from other oxazolidinones like linezolid and is a key consideration for its promising efficacy and safety profile in the treatment of tuberculosis.

References

Clinical Evidence & Characteristics of Transaminase Elevation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key findings from clinical trials regarding sutezolid-associated transaminase elevation.

Trial Phase / Type Dosing Regimen Incidence of ALT Elevation Severity & Characteristics Outcome & Management
Phase 1 (Healthy Subjects) [1] Single doses from 300 mg to 1800 mg 1 out of 24 subjects (4.2%) receiving active drug (in the 1200 mg group) Mild; not specified in detail Resolved without intervention; no subject discontinued
Early Bactericidal Activity (EBA) Study (TB Patients) [2] [3] [4] 600 mg BID or 1200 mg QD for 14 days 7 out of 50 subjects (14%) Transient, asymptomatic; peak ALT 173 ± 34 U/L Normalized promptly after treatment; none met Hy's Law criteria for serious liver injury

Recommended Monitoring Protocol

Based on the clinical trial methodologies, here is a detailed protocol for monitoring liver enzymes in studies involving this compound [2] [3]:

  • Primary Biomarkers: Monitor Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
  • Baseline Assessment: Conduct a baseline liver chemistry panel (including ALT, AST, ALP, and Total Bilirubin) within 24 hours before the first dose. Exclusion criteria often include AST > 3x Upper Limit of Normal (ULN) [3].
  • Frequency During Dosing: In the EBA study, safety labs were monitored on Day 1, Day 14 (end of treatment), and at a follow-up visit (e.g., Day 42) [2]. For longer trials, more frequent monitoring (e.g., bi-weekly for the first month, then monthly) should be considered.
  • Follow-up Post-Elevation: For any observed elevation, conduct repeat testing to confirm the trend and monitor until values return to normal.

Clinical Assessment & Management Pathway

When a transaminase elevation is detected, the following workflow outlines the key steps for clinical assessment and management. This process helps distinguish between drug-induced liver injury and other causes.

transaminase_management Start Detect Transaminase Elevation Step1 1. Rule Out Common Causes • Viral Hepatitis (A, B, C) • Alcohol use • Concomitant hepatotoxic medications • Underlying conditions (e.g., MASLD) Start->Step1 Step2 2. Assess Severity & Pattern • Magnitude of elevation (x ULN) • Check Bilirubin and INR • Evaluate for symptoms (e.g., nausea, jaundice) Step1->Step2 Step3 3. Apply Hy's Law Assessment • Is ALT/AST > 3x ULN? • Is Total Bilirubin > 2x ULN? • No alternative explanation? Step2->Step3 Decision_Hys Meets Hy's Law Criteria? Step3->Decision_Hys Step4 4. Categorize the Event Decision_Severe Severe or Worsening Elevation? Step4->Decision_Severe Step5 5. Implement Management Decision_Hys->Step4 No Outcome_Discontinue Action: Permanently Discontinue • Consult hepatology • Provide supportive care Decision_Hys->Outcome_Discontinue Yes Outcome_Continue Action: Continue this compound • Continue close monitoring • Document as transient, benign finding Decision_Severe->Outcome_Continue No Outcome_Hold Action: Temporarily Interrupt Dosing • Monitor liver enzymes frequently • Consider re-challenge if levels normalize and benefit outweighs risk Decision_Severe->Outcome_Hold Yes Outcome_Hold->Decision_Severe  Re-evaluate

Key Takeaways for Researchers

Based on the current evidence, this compound-associated transaminase elevations have been transient, asymptomatic, and self-resolving in clinical trials, without leading to serious liver injury [1] [2] [4]. This profile is a key differentiator from the hematologic and neurologic toxicities associated with long-term linezolid use [3].

References

Sutezolid ALT increase monitoring protocol

Author: Smolecule Technical Support Team. Date: February 2026

Sutezolid & Liver Safety Monitoring

The following table summarizes the key information on liver safety and monitoring for this compound based on recent phase 2b trials [1].

Aspect Details
Observed Liver Event Increased Alanine Aminotransferase (ALT) / liver issues
Reported Severity Some side effects observed; noted as "significantly fewer than those with linezolid."
Other Notable Side Effects Changes in heart rhythm (QT interval prolongation)
Recommended Action Clinical monitoring is required. The optimal dosage and long-term safety are under investigation.

Recommended Monitoring Protocol

While the search results do not provide an exhaustive minute-by-minute protocol, the following methodology is built on standard clinical trial practice for safety monitoring, informed by the mentioned studies.

  • Frequency of Monitoring: In the SUDOCU and DECODE trials, safety assessments (including ALT levels) were conducted throughout the treatment period [1]. A pragmatic protocol should include:

    • Baseline Measurement: ALT, AST, and total bilirubin levels before initiating this compound.
    • Regular Monitoring: Repeat liver function tests (LFTs) at a minimum of every 2-4 weeks during the first 2 months, and then monthly thereafter, or as clinically indicated.
    • Clinical Vigilance: Patients should be educated to report symptoms such as fatigue, malaise, anorexia, nausea, vomiting, abdominal pain, or jaundice immediately.
  • Management of ALT Elevation: The workflow below outlines a general guideline for managing ALT elevations. Any clinical decisions should be made by qualified medical professionals.

Sutezolid_ALT_Management This compound ALT Management Protocol Start Baseline & Periodic LFT Monitoring CheckALT Check ALT Level Start->CheckALT Decision1 Is ALT > 3x ULN? (Upper Limit of Normal) CheckALT->Decision1 Decision2 Is ALT > 5x ULN? OR with symptoms/hyperbilirubinemia? Decision1->Decision2 Yes Continue Continue this compound Monitor per schedule Decision1->Continue No Evaluate Evaluate for other causes Consider more frequent monitoring Decision2->Evaluate No Interrupt Interrupt this compound dosing Monitor LFTs closely Decision2->Interrupt Yes

Key Considerations for Researchers

When designing your experiments and protocols, please consider the following:

  • Source of Evidence: The current information is primarily based on the SUDOCU and DECODE phase 2b trials [1]. Phase 3 trials will provide more definitive data on the incidence and management of adverse events.
  • Combination Regimen: In the SUDOCU trial, this compound was administered in combination with bedaquiline, delamanid, and moxifloxacin [1]. It is crucial to monitor for potential overlapping toxicities, particularly hepatotoxicity, from all drugs in the regimen.
  • Dosage Correlation: The SUDOCU trial was a dose-finding study, meaning the relationship between different doses of this compound and the frequency of ALT elevation is still being clarified [1]. Always refer to the specific dosage used in the trial protocol you are following.

References

Sutezolid less-than-proportional Cmax increase

Author: Smolecule Technical Support Team. Date: February 2026

Sutezolid's Pharmacokinetic Profile

The table below summarizes key pharmacokinetic observations for this compound and its metabolites from a single-ascending-dose study:

Compound Cmax Increase (300 mg to 1800 mg) AUC (AUClast/AUCinf) Increase Primary Metabolites
This compound (Parent) Less-than-proportional [1] Proportional [1] PNU-101603 (sulfoxide), PNU-101244 (sulfone) [1]
PNU-101603 (Sulfoxide) Less-than-proportional [1] Proportional [1] -
PNU-101244 (Sulfone) Less-than-proportional [1] Proportional [1] -

The data indicates that while peak drug levels (Cmax) do not rise proportionally with dose, the total drug exposure over time (AUC) does. This suggests that the drug's absorption or first-pass metabolism may become saturated or less efficient at higher doses, limiting the rate at which the drug enters the bloodstream but not the overall extent of exposure [1].

Mechanism & Experimental Context

The observed pharmacokinetics are likely influenced by this compound's metabolic pathway.

Sutezolid_Administered This compound Oral Dose FirstPass First-Pass Metabolism Sutezolid_Administered->FirstPass Active_Metabolites Active Metabolites (PNU-101603 & PNU-101244) FirstPass->Active_Metabolites Extensive Conversion Systemic_Circulation Systemic Circulation FirstPass->Systemic_Circulation Saturable Process? Less-than-proportional Cmax Active_Metabolites->Systemic_Circulation

Diagram Title: this compound Metabolism & Cmax Saturation Pathway

  • Metabolism: this compound undergoes extensive first-pass metabolism, primarily by flavin-containing monooxygenases, to form its two main active metabolites, PNU-101603 and PNU-101244 [1]. The sulfoxide metabolite (PNU-101603) typically reaches plasma concentrations several times higher than the parent compound [2].
  • Saturable Process: The less-than-proportional increase in Cmax suggests that the process of absorption or initial metabolism may be saturable [1]. As the oral dose increases, these systems may become less efficient, leading to a slower rate of absorption and thus a blunted peak concentration.

Key Takeaways for Researchers

  • Expected Behavior: A less-than-proportional rise in Cmax with increasing single doses (from 300 mg to 1800 mg) is an inherent property of this compound's current formulation and should be factored into dose selection and projection models [1].
  • Efficacy Implications: Do not interpret the non-linear Cmax as a failure to achieve higher exposure. The total exposure (AUC) increases proportionally with dose, which may be a more critical driver of efficacy for time-dependent antibiotics [1].
  • Dosing Strategy: Twice-daily (BID) dosing may provide more sustained concentrations above the MIC than once-daily (QD) dosing, potentially enhancing efficacy against intracellular bacteria, as the parent this compound is primarily responsible for this activity [2].

References

Sutezolid Metabolism & Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Sutezolid (PNU-100480) is rapidly metabolized in vivo to two main active metabolites: This compound sulfoxide (PNU-101603 or M1) and this compound sulfone (PNU-101244) [1]. The table below summarizes the key quantitative relationships between this compound and its primary sulfoxide metabolite based on clinical and preclinical studies.

Parameter This compound (Parent) This compound-M1 (Sulfoxide Metabolite) Notes & Context
Typical Plasma Concentration Ratio (vs. Parent) 1x ~4x to 7x higher [2] [3] [4] In humans, the median metabolite/parent ratio was 7.1 (range 1-28) [2] [4].
Anti-TB Activity (MIC against H37Rv) 0.06–0.25 µg/mL [3] 0.25–1 µg/mL [3] Lower MIC indicates greater potency. Activity differs by bacterial location [2] [5].
Primary Metabolic Route Pro-drug Oxidation via CYP3A4 and Flavin-containing Monooxygenases (FMOs) [1] CYP3A4 and FMOs each contribute 20-30% to this compound's metabolism [1].
Role in Bacterial Killing Mainly responsible for killing intracellular bacilli [2] [4] [5] More active against extracellular bacilli [2] [5] In one model, the parent accounted for ~80% of intracellular killing despite lower concentrations [2] [4].

Troubleshooting: Inconsistent Activity & Exposure

The distinct roles of the parent drug and its metabolite can explain some common experimental challenges.

  • Problem: Inconsistent efficacy results between in vitro models (e.g., hollow fiber vs. whole-blood culture).
  • Root Cause: The activity of this compound depends on the subpopulation of M. tuberculosis being targeted, which is influenced by the experimental system [2] [4].
    • Hollow-fiber models, which primarily contain extracellular bacteria, show that bactericidal activity is largely driven by the This compound-M1 metabolite [2] [4].
    • Whole-blood culture models, which contain infected immune cells and thus intracellular bacteria, demonstrate that the parent this compound is the primary driver of killing [2] [4] [5].
  • Investigation Strategy:
    • Measure concentrations of both the parent drug and the M1 metabolite in your experimental system.
    • Correlate these PK data with the observed effect (e.g., log kill) in the specific model you are using.
    • Be cautious when extrapolating results from one model system to another.

Experimental Protocols for Key Assays

Here are detailed methodologies for two critical assays used to study this compound, as referenced in the literature.

Protocol 1: Ex Vivo Whole-Blood Bactericidal Activity (WBA)

This protocol assesses the activity of drugs against intracellular M. tuberculosis and is described in [4] and [5].

Workflow Overview:

G A 1. Inoculum Preparation C 3. Infect Blood Culture A->C B 2. Collect Heparinized Blood B->C D 4. Incubate (72 hrs) C->D E 5. Lyse Cells & Recover Bacilli D->E F 6. Inoculate MGIT Tube E->F G 7. Calculate Log Change in Viability F->G

Detailed Steps:

  • Inoculum: Prepare a working stock of M. tuberculosis H37Rv in Mycobacteria Growth Indicator Tubes (MGIT). Perform a titration experiment to determine the relationship between inoculum volume and MGIT Time to Positivity (TTP) [4] [5].
  • Blood Collection: Draw heparinized blood from subjects (e.g., patients or animals) enrolled in the study [4] [5].
  • Culture Setup: Combine equal volumes of heparinized blood and RPMI 1640 tissue culture medium. Inoculate with a volume of the H37Rv stock that was predetermined to have an MGIT TTP of approximately 5.5 days. A sample of this inoculum is also directly inoculated into an MGIT tube to serve as the "Day 0" growth control [4] [5].
  • Incubation: Incubate the whole-blood cultures with slow, constant mixing for 72 hours [4] [5].
  • Processing: After incubation, sediment the cells. Remove the liquid phase and disrupt the blood cells by hypotonic lysis to release the intracellular bacilli [4] [5].
  • Viability Assessment: Recover the bacilli and inoculate them into fresh MGIT tubes. Incubate the tubes in a system like BACTEC MGIT 960 until they are flagged positive [4] [5].
  • Data Analysis: Calculate the log change in viability per day using the formula: log(final) − log(initial), where "final" and "initial" are the volumes corresponding to the TTPs of the completed culture and its inoculum, respectively, based on the stock titration curve [4].
Protocol 2: Population Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

This methodology, used in [2] and [4], defines the relationship between drug exposure and antibacterial effect.

Workflow Overview:

G A PK & PD Data Collection B Model Structure Definition A->B C Parameter Estimation (NONMEM) B->C D Model Qualification C->D E Simulation & Dosing Optimization D->E

Detailed Steps:

  • Data Collection: Collect rich PK data (multiple plasma concentration measurements over time for both this compound and this compound-M1) and PD data (simultaneous measurements of Whole-Blood Bactericidal Activity (WBA)) from study subjects [2] [4].
  • Model Structure: A direct competitive 4-parameter sigmoid model is often used. The core equation describes the WBA as: WBA = WBA₀ - {I_max * [(P + M) / (P + M + 1)]} where:
    • P = (C_this compound / IC50_this compound)^γ_this compound
    • M = (C_metabolite / IC50_metabolite)^γ_metabolite
    • WBA₀ is the baseline effect, I_max is the maximum drug effect, IC50 is the potency, and γ is the Hill coefficient [2] [4].
  • Parameter Estimation: Use non-linear mixed-effects modeling software (e.g., NONMEM) to estimate the population parameters (IC50, γ, etc.) and account for variability between individuals [2] [4].
  • Model Qualification: Assess the model's adequacy using goodness-of-fit plots and visual predictive checks. Perform a non-parametric bootstrap analysis (e.g., 1,000 replicates) to evaluate the precision of the parameter estimates [4].
  • Simulation: Use the final qualified model to simulate the in vivo activity under different dosing regimens (e.g., 600 mg BID vs. 1200 mg QD) to identify the optimal regimen [2] [4].

Key Considerations for Your Research

  • Dosing Regimen: The search results indicate that divided daily dosing (600 mg BID) results in significantly greater cumulative bactericidal activity against intracellular bacteria compared to a single daily dose (1200 mg QD) [2] [4]. This is a critical factor for in vivo study design.
  • Enzyme Inhibition/Induction: Since CYP3A4 contributes to this compound's metabolism, inducers (e.g., rifampin) or inhibitors of this enzyme can affect the concentrations of both the parent drug and its metabolites, potentially altering its activity and safety profile [1]. This is a key variable to control in experiments.

References

Sutezolid hematological toxicity reduction

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data Summary (2025)

The following table summarizes the key findings from recent Phase 2b clinical trials for Sutezolid and Delpazolid, a related drug, highlighting their safety profiles concerning hematological toxicity [1] [2].

Parameter This compound (PanACEA-SUDOCU-01 Trial) Delpazolid (PanACEA-DECODE-01 Trial)
Trial Design Phase 2b, open-label, randomized, dose-finding [1] Phase 2b, prospective, randomized, open-label, dose-finding [1]
Background Regimen Bedaquiline, Delamanid, Moxifloxacin [1] Bedaquiline, Delamanid, Moxifloxacin [1]
Key Efficacy Finding 16.7% improvement in bacterial clearance rate vs. control (< 0.05) [2]. 38% faster bacterial clearance vs. control (p=0.025); maximal efficacy at 1200 mg/day [2].
Hematological & Neurological Safety No cases of nerve damage (optical neuropathy) or blood toxicity (e.g., anemia) were reported [1]. It was well-tolerated across all doses with no classic oxazolidinone class toxicities [2]. No classic oxazolidinone class toxicities were observed. No nerve damage or blood-related side effects were seen at the 1200 mg dose [1].
Conclusion Demonstrated a notably better safety profile compared to linezolid, with a promising potential to replace it [1]. Positioned as a promising, safer alternative to linezolid, pending larger confirmatory studies [1].

Mechanism of Toxicity Reduction

The improved safety profile of this compound is best understood by contrasting it with the known toxicity of its predecessor, Linezolid.

  • Linezolid's Toxicity Mechanism: Prolonged use of linezolid is associated with significant hematologic toxicity, including thrombocytopenia and anemia [3]. A key mechanism identified in a 2025 study involves PNU142586, a major metabolite of linezolid. This metabolite disrupts DNA replication and transcription in human cells by targeting DNA topoisomerase 2-α (TOP2A) and DNA topoisomerase 2-β (TOP2B), leading to cytotoxic effects and mitochondrial dysfunction [3]. This is in addition to linezolid's own potential to inhibit mitochondrial protein synthesis [3].
  • This compound's Advantage: While the exact molecular structure of this compound that confers a safer profile is not detailed in the search results, the clinical evidence is clear: this compound does not cause the hematologic toxicity (or neuropathy) commonly associated with linezolid [1]. This suggests that this compound and its metabolites likely do not share the same mechanism of action on TOP2A/TOP2B that leads to bone marrow suppression.

The diagram below illustrates this core mechanistic difference.

ToxicityMechanism Mechanism of Hematological Toxicity Linezolid Linezolid LinezolidMetabolite Metabolite (PNU142586) Linezolid->LinezolidMetabolite  Metabolism TOP2A_B TOP2A & TOP2B LinezolidMetabolite->TOP2A_B  Inhibits MitochondrialDysfunction MitochondrialDysfunction TOP2A_B->MitochondrialDysfunction  Causes HematologicalToxicity Hematological Toxicity (Anemia, Thrombocytopenia) MitochondrialDysfunction->HematologicalToxicity This compound This compound NoTOP2Impact No TOP2A/TOP2B Impact This compound->NoTOP2Impact ReducedToxicity No Blood Toxicity Reported NoTOP2Impact->ReducedToxicity

Experimental Protocol for Hematological Safety Assessment

Based on the clinical trials cited, here is a detailed methodology you can adapt for assessing the hematological safety of novel oxazolidinones in a clinical setting [1] [2].

  • 1. Study Design:

    • Type: Prospective, randomized, open-label, Phase 2b dose-finding trial.
    • Arms: Multiple arms testing different doses of the investigational drug (e.g., this compound from 0 to 1600 mg/day), plus a control arm without the drug.
    • Background Regimen: All arms receive the same optimized background regimen (e.g., Bedaquiline, Delamanid, and Moxifloxacin) to isolate the effects of the investigational drug.
  • 2. Participant Population:

    • Adults with newly diagnosed, smear-positive pulmonary tuberculosis.
    • Conducted across multiple clinical sites, particularly in TB-endemic regions (e.g., sites in Africa were used in the SUDOCU and DECODE trials).
  • 3. Safety Monitoring & Data Collection:

    • Primary Safety Focus: Actively monitor for classic oxazolidinone class toxicities.
    • Hematological Parameters: Conduct regular and comprehensive blood tests to monitor for signs of anemia, thrombocytopenia, and myelosuppression.
    • Neurological Parameters: Perform assessments for peripheral and optical neuropathy.
    • Other Monitoring: Include ECGs to monitor for QT prolongation and track all adverse events, grading them by severity.
  • 4. Endpoint Analysis:

    • Safety Analysis: Compare the incidence of hematological adverse events, neuropathies, and other toxicities across the different dose arms and against the control arm.
    • Pharmacokinetic-Pharmacodynamic (PK/PD) Analysis: Measure drug and metabolite exposure (e.g., Area Under the Curve - AUC) and correlate these levels with the observed toxicity endpoints to identify any exposure-toxicity relationships.

Frequently Asked Questions (FAQs)

Q1: What is the primary clinical evidence that this compound reduces hematological toxicity compared to Linezolid? The most direct evidence comes from the recent PanACEA SUDOCU-01 clinical trial (2025). This study specifically reported that no cases of blood toxicity (such as anemia) or nerve damage were observed in patients treated with this compound in combination with other TB drugs, even at doses up to 1600 mg per day over 12 weeks [1]. This contrasts sharply with the significant and frequent hematologic toxicity associated with standard Linezolid therapy [1].

Q2: Does the reduced toxicity of this compound come at the cost of lower antibacterial efficacy? No, the clinical data suggests this compound maintains strong efficacy. The SUDOCU-01 trial demonstrated that this compound provided a significant 16.7% improvement in the bacterial clearance rate compared to the control regimen without this compound [2]. This indicates that this compound offers a dual advantage: enhanced antibacterial activity without the burden of dose-limiting hematological toxicity.

Q3: What is the role of metabolite monitoring in assessing oxazolidinone toxicity, and does this apply to this compound? Research on Linezolid shows that elevated exposure to its metabolite, PNU142586, is associated with an increased risk of hematological toxicity, as this metabolite targets human TOP2A/TOP2B [3]. This underscores the importance of understanding a drug's metabolic profile. While the search results do not specify the metabolites of this compound, its clean safety profile in clinical trials suggests its metabolism likely does not produce compounds with similar mechanisms of human toxicity [1].

References

Neurological Safety Profile of Sutezolid vs. Linezolid

Author: Smolecule Technical Support Team. Date: February 2026

The primary advantage of Sutezolid appears to be a more favorable safety profile, particularly regarding neurological and hematological toxicity, compared to linezolid.

Parameter This compound Linezolid
Reported Neuropathy Not observed in clinical trials to date [1] [2] [3] Known to cause peripheral and optic neuropathy [4] [2]
Myelosuppression Not observed (no anemia or thrombocytopenia) [2] Known to cause anemia, thrombocytopenia, leukopenia [4]
Proposed Safety Rationale Higher mitochondrial protein synthesis IC50/MIC50 ratio (suggesting a better toxicity-benefit profile) [4] Inhibition of mitochondrial protein synthesis leads to toxicity [4]
Other Notable AEs Transient, asymptomatic ALT elevation; isolated cases of QT prolongation, neutropenia, hepatotoxicity [1] [2] [5] Lactic acidosis, gastrointestinal intolerance, hepatitis [4]

Recommended Neurological Safety Monitoring Protocol

For researchers conducting clinical trials with this compound, the following monitoring strategy is recommended based on established protocols.

Assessment Method/Tool Frequency Clinical Trial Example
Physical & Neurological Exam Standard physical and targeted neurological examination [1] Weekly during the treatment phase [1] PanACEA SUDOCU trial [1]
Laboratory Tests Blood tests for hematology and biochemistry [1] Weekly during the treatment phase [1] PanACEA SUDOCU trial [1]
Cardiac Safety Electrocardiography (ECG) to monitor QT interval [1] Weekly during the treatment phase [1] PanACEA SUDOCU trial [1]
Hepatic Safety Alanine transaminase (ALT) and Aspartate transaminase (AST) levels [6] [5] Periodically throughout treatment (e.g., Days 14, 15, 42) [5] Phase 2 EBA study [5]

The experimental workflow for safety monitoring can be summarized as follows:

Start Study Initiation Wkly_Assess Weekly In-Clinic Assessment Start->Wkly_Assess Hepatic Hepatic Function Monitoring (ALT/AST) Start->Hepatic Neuro_Exam Physical & Neurological Examination Wkly_Assess->Neuro_Exam Blood_Work Hematology & Biochemistry Blood Tests Wkly_Assess->Blood_Work ECG Electrocardiography (ECG for QT interval) Wkly_Assess->ECG Data_Review Safety Data Review Neuro_Exam->Data_Review Blood_Work->Data_Review ECG->Data_Review Hepatic->Data_Review AE Adverse Event? (e.g., Neuropathy) Data_Review->AE Action Report and Manage Per Protocol AE->Action Yes Continue Continue Scheduled Monitoring AE->Continue No Action->Continue

Frequently Asked Questions for Researchers

  • What is the clinical evidence for this compound's neurological safety? In a phase 2b trial of 75 patients, no clinical neuropathy was reported during 12 weeks of treatment with this compound in combination with other TB drugs [1] [2]. This contrasts with the known neuropathy risk associated with linezolid [4] [2].

  • What is the proposed mechanism for this compound's improved safety? The toxicities of oxazolidinones are linked to the inhibition of mitochondrial protein synthesis. Preclinical data suggests that this compound has a higher mitochondrial protein synthesis IC50/MIC50 ratio than linezolid, indicating a potentially wider therapeutic window and a better benefit/risk profile [4].

  • Are there other safety concerns with this compound? Yes, clinicians and researchers should monitor for:

    • Hepatotoxicity: Transient, asymptomatic elevations of alanine aminotransferase (ALT) have been observed in some patients [5] [3].
    • QT Prolongation: Increases in the QT interval (Fridericia correction) of >60 ms from baseline have been reported in some cases, though none exceeded the clinically critical threshold of 500 ms [1] [2].
    • Other AEs: Isolated cases of neutropenia and other hematological events have occurred, though a causal link to this compound was not always established [1].

The search results indicate that this compound is a promising candidate with a reduced risk of neurological toxicity. However, as it is still investigational, adherence to rigorous safety monitoring protocols in clinical trials remains essential.

References

Sutezolid mitochondrial inhibition minimization

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Mitochondrial Inhibition

Oxazolidinone antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. However, due to the structural similarity between bacterial and human mitochondrial ribosomes, they can also inhibit mitochondrial protein synthesis (MPS) in host cells [1]. This MPS inhibition is the primary mechanism behind side effects like myelosuppression (anemia, thrombocytopenia), peripheral neuropathy, and lactic acidosis observed with prolonged use, particularly with linezolid [2] [3] [1].

The core structure of these molecules, specifically the C-ring and the C-5 side chain, plays a critical role in determining both antibacterial efficacy and MPS inhibition [1].

Comparative Toxicity of Oxazolidinones

The table below summarizes key quantitative data from the literature, which allows for a comparison of the potential for mitochondrial toxicity between sutezolid and linezolid.

Compound Reported IC₅₀ for MPS MIC₅₀ for *M. tuberculosis* Therapeutic Index (IC₅₀/MIC₅₀) Key Structural Differentiator
This compound 8.17 µM (in rat H9c2 cells) [4] 3x lower than linezolid [3] ~24 (calculated) [5] Thiomorpholine ring (contains sulfur) [3]
Linezolid Information missing Reference compound ~11 [5] Morpholine ring (contains oxygen) [1]
TBI-223 Information missing Comparable to linezolid [6] Superior to linezolid (preclinical) [6] Novel C-ring modifications [6] [1]

The relationship between an oxazolidinone's structure, its efficacy, and its potential for mitochondrial toxicity can be visualized in the following pathway:

G Start Oxazolidinone Compound A A-Ring: Oxazolidinone Core Start->A B B-Ring: Aryl Group (e.g., 3-fluorophenyl) Start->B C C-Ring: Critical for Toxicity Start->C C5 C-5 Side Chain Start->C5 Eff Antibacterial Efficacy A->Eff Essential for B->Eff Essential for Tox Mitochondrial Protein Synthesis (MPS) Inhibition C->Tox Influences C5->Eff Modulates Adverse Myelosuppression & Neuropathy Tox->Adverse Leads to TI Therapeutic Index (TI) Tox->TI Both Determine Eff->TI Both Determine

Experimental Assessment of Mitochondrial Toxicity

To evaluate the potential for mitochondrial toxicity in novel compounds, researchers use specific assays. The methodology below is adapted from studies that investigated the effects of eperezolid and linezolid [2].

Objective: To assess the inhibitory effect of a compound on mitochondrial protein synthesis in mammalian cells.

Key Materials:

  • Cell Lines: K562 human erythroleukemia cells, 143B human osteosarcoma cells, and their mitochondrial DNA-less derivative (143B206 ρ0 cells) [2].
  • Reagents: Test compounds (e.g., this compound, Linezolid), DMSO for stock solutions, cell culture media and supplements, [³⁵S]-Methionine, reagents for mitochondrial isolation (e.g., TKM buffer with sucrose), antibodies for Western Blot (e.g., anti-Cox-1, anti-Tom-20) [2].

Procedure:

  • Cell Proliferation Assay:
    • Culture cells in the presence or absence of the test compound (use 0.5% DMSO as a vehicle control).
    • Perform cell counting over several days (e.g., using a Coulter counter) to generate growth curves.
    • Calculate the doubling time and observe for a concentration-dependent increase, which suggests cytostatic activity [2].
  • Mitochondrial Protein Synthesis (MPS) Assay:
    • Isolate mitochondria from treated cells or fresh tissue (e.g., rat heart).
    • Incubate the mitochondria in a reaction buffer containing [³⁵S]-Methionine and cycloheximide (to inhibit cytoplasmic protein synthesis).
    • Measure the incorporation of radiolabeled methionine into mitochondrial proteins via TCA precipitation and scintillation counting [2].
  • Analysis of Mitochondrial Protein Levels (Western Blot):
    • Isolate mitochondrial proteins from treated cells.
    • Perform Western Blot analysis for mitochondrially-encoded proteins like Cytochrome c oxidase subunit I (Cox-I) and a nuclear-encoded mitochondrial protein like Tom-20 as a control.
    • A decrease in Cox-I levels, but not Tom-20, is consistent with specific inhibition of mitochondrial protein synthesis [2].
  • Rho Zero (ρ0) Cell Rescue Experiment:
    • Repeat the cell proliferation assay on 143B cells and their ρ0 counterparts (which lack mitochondrial DNA and are thus independent of MPS).
    • A compound whose growth inhibition is reversed in ρ0 cells is likely acting primarily through MPS inhibition [2].

Frequently Asked Questions (FAQs)

Q1: Why is this compound predicted to have lower mitochondrial toxicity than linezolid? The key difference lies in its thiomorpholine C-ring (containing a sulfur atom) compared to linezolid's morpholine ring (containing oxygen) [3]. This structural change, along with potentially different metabolite profiles, is believed to be responsible for its higher IC₅₀ for MPS inhibition and its improved therapeutic index (~24 for this compound vs. ~11 for linezolid), as shown in preclinical data [5].

Q2: Are there other next-generation oxazolidinones with improved toxicity profiles? Yes, several are in development. TBI-223 is another oxazolidinone designed for tuberculosis treatment. Preclinical toxicology studies and mouse models suggest it has a superior toxicity profile compared to linezolid while maintaining comparable efficacy [6]. Its improved safety profile is also attributed to strategic chemical modifications that reduce MPS inhibition [1].

Q3: What is the significance of the "IC₅₀/MIC₅₀ ratio" or Therapeutic Index (TI)? This ratio is a crucial quantitative metric used in early drug discovery to compare the benefit/risk potential of compounds within the same class [3]. A higher TI indicates a wider window between the concentration needed for antimicrobial effect (MIC) and the concentration that causes unwanted mitochondrial toxicity (IC₅₀). This compound's higher TI suggests it could be safer for prolonged dosing, which is essential for TB treatment [5].

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observed inhibition of cell proliferation in initial assays. Compound concentration too low; insufficient exposure time; cellular efflux. Perform a dose-response curve; increase treatment duration; use a verified positive control (e.g., linezolid).
High cytotoxicity in ρ0 cells, confounding MPS-specific results. The compound has general, off-target cytotoxic effects. Distinguish cytostatic (slower doubling) from cytotoxic (reduced viability) effects using viability assays (e.g., MTT). Re-evaluate the compound's selectivity.
Inconsistent results in Western Blot for Cox-I. Inefficient mitochondrial isolation; protein degradation; low antibody specificity. Optimize mitochondrial isolation protocol with protease inhibitors; include a nuclear-encoded mitochondrial control (e.g., Tom-20); validate antibodies.

References

Sutezolid protein binding implications dosing

Author: Smolecule Technical Support Team. Date: February 2026

Protein Binding & Pharmacokinetic Properties

Compound Plasma Protein Binding (at 1 μg/mL) Key Active Metabolites Notes on Activity
Sutezolid (parent) 48% [1] PNU-101603 (sulfoxide), PNU-101244 (sulfone) [1] [2] Mainly kills intracellular bacteria [3]
PNU-101603 (sulfoxide) 4% [1] - Active against extracellular bacteria; higher exposure than parent [4] [2] [3]
PNU-101244 (sulfone) 6% [1] - Active [1]

The relationship between protein binding, metabolism, and antibacterial activity of this compound can be visualized in the following pathway:

G This compound This compound M1 PNU-101603 (Sulfoxide) This compound->M1  Metabolism M2 PNU-101244 (Sulfone) This compound->M2  Metabolism Intracellular Intracellular Bactericidal Activity This compound->Intracellular  Primary Action PPB_S Plasma Protein Binding: 48% This compound->PPB_S Extracellular Extracellular Bactericidal Activity M1->Extracellular  Contributes to PPB_M1 Plasma Protein Binding: 4% M1->PPB_M1 PPB_M2 Plasma Protein Binding: 6% M2->PPB_M2

Dosing Implications & Experimental Evidence

The low protein binding of this compound's metabolites has significant positive implications for its dosing and efficacy.

  • Enhanced Free Drug Concentration: The active sulfoxide metabolite (PNU-101603) has minimal protein binding (4%), meaning a high proportion remains unbound and pharmacologically active [1]. This high free fraction likely contributes significantly to the drug's overall efficacy, particularly against extracellular bacteria [4] [3].
  • Efficacy in Combination Regimens: this compound is a promising candidate in novel combination therapies for drug-resistant tuberculosis. In a mouse model, a regimen containing this compound demonstrated high bactericidal and sterilizing activity, with studies suggesting the potential to reduce treatment duration by 25% compared to standard therapy [4].
  • Improved Safety Profile: Clinical trials indicate that this compound is well-tolerated. Phase 2b studies have shown strong antibacterial activity without the hematologic (myelosuppression) or neurologic (peripheral neuropathy) toxicities commonly associated with linezolid, making it a safer alternative for long-term TB treatment [5] [6].

Key Experimental Protocols for Researchers

For scientists investigating this compound, here are methodologies from key studies.

  • Protein Binding Measurement: The protein binding data for this compound and its metabolites (48%, 4%, and 6% at 1 μg/mL) was established in prior preclinical studies, as cited in the Phase 1 clinical trial report [1]. Researchers can employ established techniques like equilibrium dialysis or ultrafiltration followed by LC-MS/MS to confirm these values in new experimental conditions.
  • Pharmacokinetic (PK) Studies: The single-ascending dose study in humans evaluated PK under fasting conditions. Researchers can adopt this model to assess the less-than-proportional increase in maximum concentration ((C_{max})) and the proportional increase in total exposure ((AUC)) with rising doses (300 mg to 1800 mg) [1].
  • Efficacy Assessment in Animal Models: The high efficacy of this compound-containing regimens has been demonstrated in a standard mouse model (BALB/c) of pulmonary TB [4]. The experimental workflow is as follows:

G Start Low-dose aerosol infection with M. tuberculosis H37Rv A 3-week incubation Start->A B Start of treatment (once daily, 5 days/week) A->B C Assessment of Bactericidal Activity B->C D Assessment of Sterilizing Activity (Relapse) C->D After treatment durations of 2, 3, 4 months E Culture lung homogenate on Middlebrook 7H10 agar D->E 3 months after completing treatment

Troubleshooting & Research FAQs

  • Q1: How does the protein binding of this compound compare to linezolid?

    • A: While the search results do not provide a direct percentage for linezolid, they consistently emphasize that this compound has a better safety profile and is a promising, safer alternative to linezolid, which is associated with significant toxicity after long-term use [2] [5] [6]. The low binding of its active metabolites is a key pharmacokinetic advantage.
  • Q2: Is dose adjustment for this compound necessary in special populations?

    • A: The available search results do not contain specific studies on this compound dosing in hepatically or renally impaired patients. The general principle for liver impairment suggests that for drugs with low hepatic extraction and low protein binding, the impact may be less pronounced. However, clinical data is required to confirm this for this compound.
  • Q3: What are the critical parameters for designing a PK/PD study for this compound?

    • A: You should focus on:
      • Measuring both the parent drug and its two active metabolites.
      • Calculating the free (unbound) concentrations based on the known protein binding values.
      • Using exposure targets like the free (AUC)/MIC ratio, as this compound exhibits time-dependent killing [3].

References

Sutezolid hepatic safety monitoring guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence on Hepatic Safety

The table below summarizes key findings on Sutezolid's hepatic safety from recent clinical studies:

Trial / Study Name Phase Relevance to Hepatic Safety Reported Hepatic Findings
SUDOCU [1] [2] 2b This compound was combined with bedaquiline, delamanid, and moxifloxacin (a regimen with known hepatotoxicity risk) to assess safety and efficacy. Some liver issues were observed, but they were significantly fewer than the nerve damage side effects associated with linezolid [2].
RAD-TB (Wave 1) [1] 2 The trial protocol includes tracking Grade 3 or higher adverse events, which encompass significant liver toxicity. The study is ongoing; results for the this compound arms are not yet published [1].

Proposed Monitoring Protocol for Researchers

For researchers designing clinical trials or laboratory studies, a conservative monitoring approach is recommended based on standard practices for investigational TB drugs.

Baseline Assessment
  • Tests to conduct: Complete Blood Count (CBC), comprehensive metabolic panel including ALT, AST, ALP, GGT, and total bilirubin.
  • Clinical screening: Detailed medical history focusing on pre-existing liver conditions, alcohol use, and concomitant medications.
Routine Monitoring During Treatment
  • Frequency: Conduct liver function tests (LFTs) at a minimum during the first month and periodically thereafter (e.g., monthly).
  • Action plan: Establish protocol-defined stopping rules for significant liver enzyme elevations (e.g., ALT >5 times the upper limit of normal (ULN), or >3x ULN with symptoms of hepatitis).

Experimental Workflow for Safety Monitoring

The diagram below outlines a proposed safety monitoring workflow for clinical trials involving this compound.

Start Patient/Subject Enrollment Baseline Baseline Assessment - Liver Function Tests (LFTs) - Medical History Start->Baseline Dosing Initiate this compound Dosing Baseline->Dosing Monitor Routine Monitoring Periodic LFTs Dosing->Monitor Decision LFT Results Normal? Monitor->Decision Continue Continue Dosing & Monitoring Decision->Continue Yes Action Implement Protocol Action (e.g., Dose Hold/Adjustment, Further Investigation) Decision->Action No Continue->Monitor

FAQs for Technical Support

Q: What is the specific hepatotoxicity risk profile of this compound compared to linezolid? A: Current evidence suggests that this compound may have a different safety profile. The primary dose-limiting toxicities of linezolid are myelosuppression and mitochondrial toxicity leading to neuropathy [3]. While liver issues have been noted with this compound in combination regimens, they were not the predominant safety signal in recent trials [2].

Q: Are there any known drug-drug interactions that could increase hepatotoxicity risk? A: this compound is metabolized by CYP3A4 and flavin-containing monooxygenases [3]. Concomitant use with strong inducers or inhibitors of these enzymes could alter this compound or its metabolite levels. Furthermore, since it is often studied in regimens with other drugs like bedaquiline, the potential for synergistic hepatotoxicity must be carefully managed based on the safety profile of the entire regimen [2].

Q: Is there a recommended dose adjustment for patients with baseline hepatic impairment? A: Official guidelines are not yet available as the drug is still under investigation. Clinical trials like SUDOCU and RAD-TB are evaluating different doses to establish the optimal balance of efficacy and safety [1] [2].

References

Sutezolid vs linezolid mitochondrial toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Oxazolidinones

The following table summarizes the key experimental data on mitochondrial toxicity and antimicrobial activity for various oxazolidinones. The Selectivity Index is a critical metric, calculated here as Mitochondrial Protein Synthesis IC50 divided by the MIC for M. tuberculosis, providing a measure of the compound's therapeutic window [1].

Drug Name Mitochondrial Protein Synthesis Inhibition (IC50, μg/mL) [1] Potency against M. tuberculosis (MIC, μg/mL) [1] Selectivity Index (IC50/MIC) [1]
TBI-223 68.0 0.25 272.0
Sutezolid 7.4 0.125 59.2
Delpazolid 3.7 0.25 14.8
Tedizolid 0.2 0.25 0.8
Linezolid 2.9 0.50 5.8
Contezolid 15.7* 0.25* 62.8*

Note: The value for Contezolid is derived from a different assay (myelosuppression IC50 in human bone marrow cells) and its MIC is an assumed typical value for comparison, as its specific MIC against the test strain was not provided in the primary dataset [1].

Mechanism of Toxicity and Experimental Evidence

The mitochondrial toxicity of oxazolidinones is a direct consequence of their mechanism of action, which can be summarized as follows:

G LZD Linezolid/Sutezolid MitoRibosome Mitochondrial Ribosome LZD->MitoRibosome Binds to 16S rRNA MPS Inhibition of Mitochondrial Protein Synthesis MitoRibosome->MPS COX ↓ Synthesis of mtDNA-encoded proteins (e.g., COX subunits) MPS->COX ETC Impaired Mitochondrial Respiratory Chain (Complex IV) COX->ETC Toxicity Clinical Toxicity (Lactic acidosis, Neuropathy, Myelosuppression) ETC->Toxicity

Key Experimental Protocols

Researchers use specific, standardized experimental models to quantify the mitochondrial toxicity of these drugs. The following methodologies are central to the data presented:

  • Measurement of Mitochondrial Protein Synthesis Inhibition (MPS IC50)

    • Objective: To determine the drug concentration that inhibits 50% of mitochondrial protein synthesis.
    • Protocol: The MitoBiogenesis in-cell kit (Abcam) is a common method. It involves treating human cells with increasing concentrations of the oxazolidinone. The synthesis of mitochondrial DNA-encoded protein COX-1 (a target of mitochondrial translation) and nuclear DNA-encoded protein SDH-A (a control) is detected by ELISA. The COX-1/SDH-A signal ratio is calculated, and the IC50 is determined from the dose-response curve. Cell viability is concurrently measured to confirm that effects are not due to general cytotoxicity [1].
  • Assessment of Mitochondrial Respiratory Function

    • Objective: To evaluate the functional consequences of impaired protein synthesis on the mitochondrial electron transport chain.
    • Protocol: The activity of Cytochrome c Oxidase (COX or Complex IV), which contains key subunits synthesized by mitochondrial ribosomes, is measured spectrophotometrically in cell lysates. This is often normalized to the activity of Citrate Synthase, a matrix enzyme used as a stable marker of mitochondrial mass. A decrease in the COX/Citrate Synthase activity ratio indicates impaired mitochondrial translational competence [2] [3].
  • Determination of Antimicrobial Potency (MIC)

    • Objective: To establish the minimum inhibitory concentration (MIC) of the drug against mycobacterial pathogens.
    • Protocol: For mycobacteria, the microplate alamarBlue assay (MABA) is a standard method. Bacteria are incubated in broth with serial dilutions of the antibiotic. The redox indicator alamarBlue is added, and a color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration that prevents this color change, indicating inhibition of growth [4].

Interpretation and Clinical Relevance

  • Higher Selectivity Index is Better: A high Selectivity Index, as seen with TBI-223 (272.0) and This compound (59.2), suggests a wider therapeutic window. This means these drugs can effectively inhibit bacteria at concentrations far below those that cause harm to human mitochondria [1].
  • Toxicity is Reversible: An important finding from mechanistic studies is that mitochondrial toxicity induced by oxazolidinones (including the more potent Tedizolid) is rapidly and fully reversible upon drug withdrawal. This reversibility helps explain the improved safety profile of newer agents and underscores the importance of treatment schedules that allow for mitochondrial recovery [5].
  • Individual Susceptibility: Toxicity can be influenced by patient-specific factors. Research indicates that individuals belonging to the mitochondrial J1 haplogroup may be at higher risk for severe linezolid toxicity, suggesting a potential genetic susceptibility [6] [7].

References

Comparative Profile of Oxazolidinones for TB Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Drug Name Preclinical Bactericidal Activity (vs. Linezolid) Key Efficacy Findings in Clinical Studies Key Differentiating Safety Findings Mitochondrial Toxicity Profile (IC50/MIC50)
Sutezolid Superior [1] Strong antibacterial effect; well-tolerated at all tested doses [2] [3] No cases of neuropathy or hematological toxicity reported in Phase IIb trials [2] [3] Higher ratio (more favorable) [1]
Delpazolid Information missing Improved efficacy of combination therapy; well-tolerated over 16 weeks [2] [3] No cases of neuropathy or hematological toxicity reported in Phase IIb trials [2] [3] Information missing
Linezolid Baseline Highly effective but associated with significant toxicity [2] [4] Frequent serious adverse events (anemia, optic neuropathy) [2] [4] [1] Lower ratio (less favorable) [1]
TBI-223 Comparable [4] Phase 2 trials ongoing (RAD-TB) [4] Superior toxicity profile in toxicology studies [4] Information missing

Detailed Experimental Data and Protocols

The following sections provide deeper context for the data in the table, including experimental models and clinical trial designs.

This compound's Potency and Mechanisms
  • Enhanced In Vitro Potency: Against M. tuberculosis, the Minimum Inhibitory Concentration (MIC) of this compound is three times lower than that of linezolid, indicating greater intrinsic potency [1].
  • Superior Preclinical Activity: In dynamic hollow fiber models that simulate human drug concentrations, this compound showed superior activity compared to linezolid [1].
  • Activity Against Bacterial Persisters: A key finding is the activity of this compound's major metabolic product (U-101603), which demonstrates greater activity against non-replicating persister bacteria than the parent compound. This is crucial for shortening TB therapy [1].
  • Time-Dependent Killing: this compound's antibacterial effect is time-dependent, meaning its efficacy is linked to the duration its concentration remains above the MIC rather than the peak concentration. This contrasts with linezolid, where the total drug exposure (AUC/MIC) is more predictive [1].
Standardized Methods for Evaluating Bactericidal Activity

Researchers use several standardized methods to assess the killing effect (bactericidal activity) of antimicrobials like this compound. The diagram below outlines a common workflow for broth-based methods.

G Start Inoculum Preparation (Mid-log phase bacteria) A Broth Dilution (Prepare serial drug dilutions in broth) Start->A B Inoculation & Incubation (Add standardized bacterial inoculum) A->B C Sample & Plate (Remove samples, plate on solid agar) B->C D Incubation & Count (Incubate plates, count colonies (CFU)) C->D E Data Analysis (Calculate MBC, time-kill curves, etc.) D->E

Core Methodologies Cited:

  • Broth Microdilution & Time-Kill Kinetics: This is a foundational method where bacteria are exposed to antimicrobials in liquid broth over time [5]. Samples are taken at intervals, and the number of viable bacteria is determined by plating and counting colony-forming units (CFUs). This allows for the construction of time-kill curves to visualize the rate and extent of bacterial killing [5] [6].
  • High-Throughput Assays: To screen compounds more efficiently, modern assays use indicators like resazurin (which changes color in the presence of metabolic activity) or luminescence (which correlates with ATP levels in live bacteria) as proxies for viability, replacing the slower process of manual colony counting [5] [7].
  • Standardized Guidelines: Organizations like the Clinical and Laboratory Standards Institute (CLSI) provide guidelines (e.g., CLSI M26) to standardize these bactericidal tests, ensuring reproducibility and accurate comparison of data across different laboratories [8].
Clinical Trial Evidence and Safety Profile

The promising pre-clinical data for this compound is being validated in human trials.

  • Clinical Safety and Efficacy: The SUDOCU (PanACEA this compound Dose-finding) Phase IIb clinical trial demonstrated that this compound, in combination with other TB drugs, had a strong antibacterial effect at all tested dosages and was well tolerated [2] [3]. Notably, there were no documented cases of neuropathy or hematological toxicity, which are major concerns with linezolid [2].
  • Ongoing Research: The RAD-TB (ACTG A5409) platform trial is actively comparing this compound (at 800 mg and 1600 mg daily) against linezolid and another oxazolidinone, TBI-223. This large-scale study aims to identify the optimal oxazolidinone based on both efficacy and safety for drug-susceptible TB [4].
Mechanism of Action and Reduced Toxicity

All oxazolidinones, including this compound and linezolid, work by inhibiting bacterial protein synthesis. However, a key difference lies in their selectivity.

  • The Toxicity Mechanism: Linezolid's binding to bacterial ribosomes is not perfectly selective; it also affects mammalian mitochondrial ribosomes, inhibiting protein synthesis and leading to toxicities like neuropathy and anemia [1].
  • This compound's Advantage: Preclinical data suggests that this compound has a higher inhibitory concentration for mitochondrial protein synthesis relative to its MIC against TB. This higher IC50/MIC50 ratio indicates a wider therapeutic window and is the basis for its more favorable clinical safety profile observed to date [1].

Conclusion

Current evidence positions This compound as a strong potential successor to linezolid, primarily due to its comparable or superior bactericidal efficacy coupled with a significantly improved safety and tolerability profile in early trials. Key differentiators include its lower MIC, activity against persisters, and a mechanism that appears less toxic to human mitochondria.

Final treatment decisions will depend on the outcomes of larger, ongoing Phase 3 trials. Researchers seeking the most current information may find the clinicaltrials.gov database (using identifiers like NCT06192160 for the RAD-TB trial [4]) to be a valuable resource.

References

Efficacy and Safety Data from Key Studies

Author: Smolecule Technical Support Team. Date: February 2026

The promising profile of Sutezolid is supported by data from preclinical and clinical studies, which are often compared against standard regimens or other oxazolidinones.

Study / Model Regimen Key Efficacy Findings Key Safety Findings
SUDOCU Phase 2b [1] [2] This compound (various doses) + Bedaquiline + Delamanid + Moxifloxacin Steep increase in bacterial clearance; efficacy similar to first-line regimen Good safety profile; no clinical neuropathy, anemia, or thrombocytopenia observed
Mouse Model (BALB/c) [3] Bedaquiline + Delamanid + Moxifloxacin + this compound (BDMU) Superior bactericidal/sterilizing activity vs. HRZE; 93% culture-negative relapse-free after 3-mo treatment Not the primary focus; regimen was well-tolerated in the model
RAD-TB Platform Trial (Design) [4] Bedaquiline + Pretomanid + this compound (BPaS) vs. BPaL Aims to identify optimal oxazolidinone; trial ongoing, results pending Aims to compare safety; trial ongoing, results pending
PAN-TB Collaboration (Design) [5] Delamanid/Bedaquiline/Quabodepistat/Sutezolid (DBQS) or Pretomanid/Bedaquiline/Quabodepistat/Sutezolid (PBQS) Aims to evaluate pan-TB regimens; trial ongoing, results pending Aims to evaluate safety/tolerability; trial ongoing, results pending

Experimental Protocols in Research

To contextualize the data, here are the methodologies commonly used in key studies investigating this compound.

  • In Vitro Susceptibility Testing (MIC Determination): The minimal inhibitory concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, a bacterial suspension is inoculated into 96-well plates containing serial dilutions of the antibiotic. After incubation, the MIC is identified as the lowest drug concentration that prevents a color change in an indicator like AlamarBlue [6].
  • Preclinical Efficacy (Mouse Model): Female BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv. Treatment begins several weeks post-infection. The pulmonary bacterial burden is assessed periodically by plating lung homogenates to count colony-forming units (CFU). Sterilizing activity is determined by holding cohorts of mice after treatment ends to monitor for culture-positive relapse [3].
  • Clinical Trial (Phase 2b, e.g., SUDOCU): Participants with drug-sensitive TB are randomized to receive different doses of this compound combined with a backbone regimen (e.g., bedaquiline, delamanid, moxifloxacin). The primary efficacy endpoint is often the slope of decline in bacterial load, measured weekly using the Mycobacteria Growth Indicator Tube (MGIT) time-to-positivity (TTP) system over 12 weeks. Safety is monitored through reported adverse events [1].

Mechanism and Development Workflow

The diagram below illustrates the mechanism of action of oxazolidinones and the key stages in this compound's development pathway.

Start This compound (Prodrug) Metabolism First-Pass Metabolism Start->Metabolism Metabolite Active Metabolites (e.g., Sulfoxide) Metabolism->Metabolite CYP3A4/FMO Target Bacterial 50S Ribosomal Subunit Metabolite->Target Action Inhibition of Protein Synthesis Target->Action Outcome Bacteriostatic Effect Impedes Bacterial Growth Action->Outcome

The development of this compound combination therapies follows a structured pipeline from initial discovery to clinical evaluation, as shown below.

Precinical Preclinical Assessment InVitro In Vitro Models Precinical->InVitro InVivo In Vivo Models (e.g., Mouse) InVitro->InVivo Identifies promising combinations Phase2 Phase 2 Clinical Trials InVivo->Phase2 Informs dosing & duration for clinical studies Phase3 Future Phase 3 Trials Phase2->Phase3 Requires positive efficacy/safety data

Research Status Summary

  • Current Status: this compound has successfully passed early-phase clinical trials (Phase 2b), demonstrating a positive efficacy and safety signal [1] [2].
  • Ongoing Evaluation: Its role is being further defined in several major adaptive platform trials (RAD-TB, PAN-TB) that directly compare it against other oxazolidinones like linezolid and TBI-223 within modern regimen backbones [4] [5].
  • Key Differentiator: The primary driving force behind its development is the potential to avoid the dose-limiting mitochondrial toxicities (neuropathy, myelosuppression) associated with long-term linezolid use, which could improve treatment adherence and outcomes [7] [2].

References

Sutezolid Tissue Penetration Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The following table compares the tissue penetration of sutezolid with key alternatives, based on recent experimental data.

Drug Name Class Key Tissue Penetration Findings Comparative Performance
This compound [1] Oxazolidinone Preferential accumulation in lung tissue over brain; lung levels ≥3x higher than in brain [1]. Superior lung penetration compared to its brain penetration.
Linezolid [1] Oxazolidinone Preferential accumulation in lung tissue over brain; lung levels ≥3x higher than in brain [1]. Similar lung-preferential profile to this compound in PET studies [1].
Pretomanid [1] Nitroimidazole Superior brain penetration; levels in brain tissue >2x higher than in lungs [1]. Superior to this compound and linezolid for brain penetration. [1]
Bedaquiline [1] Diarylquinoline Lowest brain penetration; lung levels ~10x higher than brain levels [1]. Inferior to this compound for brain tissue penetration. [1]

Key Experimental Protocols

The comparative data primarily comes from advanced imaging techniques and controlled animal studies. Here are the methodologies for the key experiments cited:

  • PET/CT Imaging for Tissue Distribution [2] [1]:

    • Radiosynthesis: Researchers created chemically identical, imageable versions of antibiotics (including [18F]this compound, [18F]linezolid, and [18F]pretomanid) using copper-mediated radiofluorination of boronic acid pinacol ester precursors [2].
    • Imaging & Analysis: These radiolabeled antibiotics were administered to animal models (mice and rabbits) of TB meningitis and human subjects. Whole-body PET/CT scans were used to non-invasively measure and quantify the concentration of the drugs over time in different tissues, such as brain and lung [1].
  • Mouse Model for Regimen Efficacy [3]:

    • Infection & Dosing: Mice were infected with M. tuberculosis via aerosol. After three weeks, treatment began with human pharmacokinetic-equivalent doses of drug regimens, including one containing this compound (BDMU) [3].
    • Assessment: Researchers evaluated the treatment's effectiveness by measuring the reduction of bacteria in the lungs after 1-4 months of therapy and by assessing relapse rates three months after treatment ended [3].

Experimental Workflow for PET-Based Penetration Studies

The diagram below illustrates the core workflow for assessing tissue penetration using PET imaging:

Start Start: Develop Radiolabeled Antibiotic A Administer Tracer to Animal Model Start->A B Conduct PET/CT Imaging Over Time A->B C Quantify Radioactive Signal in Tissues (e.g., Brain, Lungs) B->C D Calculate Drug Concentration and Tissue-to-Plasma Ratios C->D End Compare Tissue Penetration Across Different Drugs D->End

Key Insights for Researchers

  • Critical Differentiator for CNS TB: While this compound and linezolid show similar lung-preferential profiles, their relatively lower brain penetration is a critical consideration for treating tuberculous meningitis. This has driven research into pretomanid-based regimens for CNS infections [1].
  • Promising Component for MDR-TB Regimens: this compound is being actively investigated in novel regimens for multidrug-resistant TB (e.g., with bedaquiline, delamanid, and moxifloxacin). Mouse studies show these regimens have higher efficacy and sterilizing activity than standard HRZE therapy, potentially allowing for shorter treatment durations [3].

References

Sutezolid metabolite activity contribution

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

The data in the table above comes from rigorous clinical and laboratory studies. A phase 2a trial in tuberculosis patients provided the pharmacokinetic and pharmacodynamic data for the comparative analysis [1].

Population Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
  • Objective: To quantify the relationship between plasma concentrations of U-480 and U-603 and their bactericidal activity against intracellular Mtb [1].
  • Method: Researchers used a competitive population PK/PD model to analyze data from 50 patients. The model solved for key parameters like the 50% inhibitory concentration (IC₅₀) of the parent and metabolite, iteratively determining their individual contributions to the overall bactericidal effect observed in whole-blood cultures (WBA) [1].
  • Key Findings: This analysis revealed that although the metabolite U-603 reaches much higher plasma levels, it is significantly less potent than the parent drug against bacteria residing inside cells. The model simulations showed that the parent drug, U-480, was responsible for the majority of the intracellular killing activity [1].
Whole-Blood Bactericidal Activity (WBA) Assay

The WBA assay is a critical ex vivo method used to measure the collective ability of a drug, its metabolites, and the host's immune cells to kill Mtb.

  • Workflow:
    • Blood Collection: Blood is drawn from patients participating in a clinical trial at various times after dosing [1] [2].
    • Infection & Culture: The heparinized blood is diluted with tissue culture medium and inoculated with a standardized volume of Mtb H37Rv strain. The mixture is incubated for 72 hours with slow, constant mixing [1] [2].
    • Viability Measurement: After incubation, bacilli are recovered and inoculated into Mycobacterial Growth Indicator Tubes (MGIT). The change in bacterial viability is calculated by comparing the "time to positivity" of the post-culture inoculum to a pre-established titration curve of the initial stock [1]. The result is expressed as the log change in viability per day (Δlog/d) [1].

This workflow for the Whole-Blood Bactericidal Activity (WBA) Assay can be visualized as follows:

G Start Patient Dosing and Blood Collection A Inoculate with M. tuberculosis H37Rv Start->A B Incubate for 72 hours with slow mixing A->B C Recover Bacilli via Lysis & Centrifugation B->C D Inoculate into Mycobacterial Growth Indicator Tubes (MGIT) C->D E Measure Time to Positivity (TTP) D->E End Calculate Log Change in Viability per Day (Δlog/d) E->End

Comparative Activity Among Oxazolidinones

Sutezolid is part of the oxazolidinone drug class. A 2025 in vitro study compared the activity of this compound and its metabolite against other oxazolidinones against multidrug-resistant (MDR-TB) and pre-extensively drug-resistant (pre-XDR-TB) tuberculosis isolates [3].

Oxazolidinone Anti-Mycobacterial Activity (against MDR/pre-XDR-TB)
This compound (SZD) Strongest activity [3]
Tedizolid (TZD) Intermediate activity (weaker than this compound) [3]
Linezolid (LZD) Intermediate activity (weaker than this compound) [3]
Contezolid (CZD) Weaker activity [3]
Delpazolid (DZD) Weaker activity [3]

Mechanism of Action and Resistance

  • Mechanism: Like other oxazolidinones, this compound inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional initiation complex [2] [3].
  • Resistance: Resistance to oxazolidinones in Mtb is complex. Known mechanisms involve mutations in ribosomal genes like rrl (23S rRNA), rplC, and rplD, which affect the drug's binding site. Mutations in non-ribosomal genes such as mce3R have also been identified and may contribute to resistance for some newer oxazolidinones, though their role for this compound is not fully defined [3].
  • The This compound metabolite (PNU-101603) is present at higher concentrations in plasma and is primarily responsible for killing extracellular Mtb [1].
  • The parent this compound compound (PNU-100480) is significantly more potent and is the main contributor to killing intracellular Mtb, despite its lower circulating levels [1].
  • This dual mechanism, targeting different bacterial populations, makes this compound a promising agent, particularly for drug-resistant tuberculosis.

References

Sutezolid clinical trial phase 2 results

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol & Key Findings

For a deeper understanding of the trial's methodology and results, here is a detailed breakdown.

  • Patient Population: The study enrolled 75 adults (aged 18-65) with newly diagnosed, drug-sensitive, smear-positive pulmonary tuberculosis across four trial sites in Tanzania and South Africa [1].
  • Treatment Protocol: Participants were randomly assigned to one of five groups, receiving a background regimen of BDM plus one of the Sutezolid doses or no this compound (control). The treatment duration for the experimental phase was 12 weeks, after which patients received a standard 6-month therapy [1].
  • Efficacy Assessment: Sputum samples were collected weekly to measure the change in bacterial load using the mycobacterial growth indicator tube (MGIT) system, with the primary efficacy measure being the slope of the time to positivity (TTP) [1].
  • Safety Assessment: A comprehensive safety evaluation was conducted, including weekly electrocardiography (ECG), safety blood tests, vision testing, and physical and neurological examinations [1].

The trial's key findings are summarized in the table below [2] [3] [1]:

Finding Category Details
Efficacy This compound added antibacterial activity to the BDM background regimen. No maximum effect was observed within the tested dose range, suggesting potential for higher doses in future studies.
Safety & Tolerability No oxazolidinone class toxicities (such as neuropathy or myelosuppression) were reported. This compound was generally well-tolerated across all tested doses.
Notable Adverse Events 8% of participants had a QT interval prolongation (>60 ms from baseline), but this was not dose-dependent. Two grade 4 adverse events (neutropenia and hepatotoxicity) occurred but were not attributed to this compound by investigators.

Mechanism of Action and Trial Workflow

As an oxazolidinone-class antibiotic, This compound inhibits bacterial protein synthesis [4]. The following diagram illustrates the workflow of the SUDOCU clinical trial.

architecture Start Screening (N=186) Randomization Randomization (N=75) Start->Randomization Group1 BDM + No this compound (n=16) Randomization->Group1 Group2 BDM + this compound 600mg OD (n=15) Randomization->Group2 Group3 BDM + this compound 1200mg OD (n=14) Randomization->Group3 Group4 BDM + this compound 600mg BD (n=15) Randomization->Group4 Group5 BDM + this compound 800mg BD (n=15) Randomization->Group5 Treatment 12-Week Treatment Phase Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Group5->Treatment Assessment Efficacy & Safety Assessment Treatment->Assessment End Standard Therapy (6 months) Assessment->End

Comparison with Alternative: Delpazolid

Within the same PanACEA consortium, the DECODE trial investigated Delpazolid, another oxazolidinone candidate. The table below compares the key results of the two trials [2] [3].

| Feature | This compound (SUDOCU Trial) | Delpazolid (DECODE Trial) | | :--- | :--- | :--- | :--- | | Optimal Dose | Not yet finalized; no max effect seen in tested range [1]. | 1200 mg once daily identified for maximal efficacy [2]. | | Efficacy | 16.7% faster bacterial clearance vs. control [1]. | 38% faster bacterial clearance vs. control [3]. | | Safety Profile | No oxazolidinone class toxicities reported [2] [1]. | No oxazolidinone class toxicities reported [2] [3]. | | Phase 3 Readiness | Dose requires further refinement [1]. | Clear dose recommendation supports advanced trials [2]. |

Research Implications and Next Steps

The SUDOCU trial successfully demonstrated that this compound is a viable and safer alternative to linezolid, addressing the critical issue of toxicity associated with the current standard of care [2] [5]. The absence of nerve damage and blood toxicity is a significant finding [6].

For the research community, the main implications are:

  • Dose Optimization: Further studies are needed to determine the optimal therapeutic dose of this compound, as a maximum effect was not observed within the 600 mg to 1600 mg daily dose range [1].
  • Regimen Development: this compound is a strong candidate for inclusion in future pan-TB regimens that aim to be effective against all strains of tuberculosis, regardless of drug susceptibility [6].
  • Confirmation in Larger Trials: The promising phase 2b results require confirmation in larger phase 3 trials to definitively establish the efficacy and long-term safety of this compound in diverse patient populations [2] [5].

References

What We Know: Cost-Effectiveness of Other Novel TB Regimens

Author: Smolecule Technical Support Team. Date: February 2026

Economic evaluations strongly support the cost-effectiveness of newer, shorter TB regimens, particularly those based on the BPaL (Bedaquiline, Pretomanid, Linezolid) combination.

The table below summarizes key findings for BPaL-based regimens compared to the standard of care (SOC) for Rifampicin-resistant (RR-TB) and Extensively drug-resistant (XDR-TB) tuberculosis.

Regimen Comparison Key Cost-Effectiveness Findings Context & Countries Studied Source
BPaL & BPaLM (BPaL + Moxifloxacin) vs. mix of long & short SOC regimens Cost-saving & improved health outcomes. BPaL most cost-saving; BPaLM preferred considering cost per DALY averted. Model-based analysis from provider perspective in India, Georgia, Philippines, South Africa [1].
BPaL for XDR-TB vs. XDR-TB SOC Cost-saving at Global Drug Facility list price. Potential for budget impact savings (e.g., ~$3M in South Africa over 5 years). Model-based analysis for South Africa, Georgia, Philippines [2].
BPaL-based regimens vs. SOC Saved $14,868 per person (provider perspective) & $172 per person (patient costs) over 20 years. Averted 1.28 DALYs per person. Within-trial economic evaluation at sites in Belarus, South Africa, Uzbekistan [3] [4].

The Status of Sutezolid: Efficacy and Safety

Current research on this compound is focused on establishing its clinical efficacy and safety profile as a potentially better-tolerated alternative to Linezolid, which is a component of the BPaL regimen but is associated with significant side effects [5].

  • Recent Evidence: A 2025 phase 2b trial (the SUDOCU study) found that this compound, when combined with bedaquiline, delamanid, and moxifloxacin, enhanced treatment efficacy for pulmonary tuberculosis without causing the severe nerve damage often associated with linezolid [6] [7].
  • Ongoing Research: The study concluded that this compound is a promising and safer alternative, but the optimal dosage is still under investigation. Further studies are needed to confirm long-term safety and effectiveness [6] [7]. The absence of completed cost-effectiveness analyses suggests that this research phase is likely still underway.

A Framework for Future this compound Cost-Effectiveness Analysis

When a formal economic evaluation of this compound is conducted, it will likely follow established methodologies for TB interventions. The diagram below outlines the core workflow for such a cost-effectiveness analysis.

This methodology aligns with WHO guidelines for costing TB interventions [8] [9] and has been successfully applied to other regimens like BPaL [1] [4].

How to Stay Informed

Given the current state of research, I suggest the following to find future cost-effectiveness data on this compound:

  • Monitor Clinical Trial Registries: Websites like ClinicalTrials.gov are primary sources for ongoing studies. An economic analysis may be a planned part of a larger Phase 3 trial.
  • Track Publications from Research Consortia: Follow work from groups like PanACEA, which is actively investigating this compound and similar drugs [7].
  • Watch for Health Economic Journals: Once clinical efficacy is firmly established, the findings will likely be translated into economic evaluations published in specialized journals.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

353.12094084 Da

Monoisotopic Mass

353.12094084 Da

Heavy Atom Count

24

Appearance

A crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3A71182L8P

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

168828-58-8

Wikipedia

Sutezolid

Dates

Last modified: 08-15-2023
1. Alffenaar, J.W., van der Laan, T., Simons, S., et al. Susceptibility of clinical Mycobacterium tuberculosis isolates to a potentially less toxic derivate of linezolid, PNU-100480. Antimicrob. Agents Chemother. 55(3), 1287-1289 (2011).
2. Zhang, M., Sala, C., Dhar, N., et al. In vitro and in vivo activities of three oxazolidinones against nonreplicating Mycobacterium tuberculosis. Antimicrob. Agents Chemother. 58(6), 3217-3223 (2014).
3. Loreto, E.S., Tondolo, J.S.M., Oliveira, D.C., et al. In vitro activities of miltefosine and antibacterial agents from the macrolide, oxazolidinone, and pleuromutilin classes against Pythium insidiosum and Pythium aphanidermatum. Antimicrob. Agents Chemother. 62(3), e01678-01617 (2018).

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